molecular formula C6H5N5 B1616060 Pteridin-2-amine CAS No. 700-81-2

Pteridin-2-amine

Cat. No.: B1616060
CAS No.: 700-81-2
M. Wt: 147.14 g/mol
InChI Key: HYCZDWGCJOEHBO-UHFFFAOYSA-N
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Description

Pteridin-2-amine, a fundamental pteridine derivative, serves as a key scaffold in scientific research due to its structural similarity to biologically crucial compounds like tetrahydrobiopterin and pterin-based cofactors . This compound features the characteristic pyrazino[2,3-d]pyrimidine ring system, which is central to a wide array of natural and synthetic molecules with significant biological activity . Researchers value this compound for its diverse potential applications. Studies have explored its derivatives for their antimicrobial properties against various bacterial strains and their antitumor activity , with some analogs showing potential to inhibit cancer cell proliferation . Furthermore, its role as a model compound for studying enzyme interactions and metabolic pathways is well-recognized, particularly in neurotransmitter synthesis, indicating potential neuroprotective effects . The pteridine core is also investigated in the context of inflammation, with related 2,4-diaminopteridine derivatives demonstrating potent lipid antioxidant properties and efficacy in models of colitis . The inherent photophysical properties of the pteridine structure make this compound and its analogs subjects of interest in photochemistry and as potential fluorophores . From a synthetic chemistry perspective, the pteridine system presents challenges due to issues associated with acidity, basicity, and tautomerism, often leading to strong intermolecular hydrogen bonding and low solubility in common solvents . Handling Note: For research purposes only. Not for diagnostic, therapeutic, or personal use. Chemical Identifiers: CAS Number: 700-81-2 Molecular Formula: C6H5N5 Molecular Weight: 147.14 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pteridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5/c7-6-10-3-4-5(11-6)9-2-1-8-4/h1-3H,(H2,7,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCZDWGCJOEHBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358653
Record name 2-PTERIDINAMINE
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Molecular Weight

147.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700-81-2
Record name 2-PTERIDINAMINE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pteridin-2-amine
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Foundational & Exploratory

Fluorescence Quantum Yield of Pteridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the fluorescence quantum yield (FQY) of pteridin-2-amine derivatives, focusing on photophysical mechanisms, rigorous measurement protocols, and structural-property relationships.

Technical Guide for Photophysics & Application Scientists

Executive Summary

This compound derivatives (pterins) are a class of heterocyclic compounds ubiquitous in biological systems (e.g., folate metabolism, pigmentation).[1] Their fluorescence properties are highly sensitive to oxidation state, pH, and substitution patterns, making them valuable as biomarkers and DNA probes. While the core pteridine ring is weakly fluorescent, specific derivatives like 3-methylisoxanthopterin (3-MI) exhibit quantum yields approaching unity (


). Accurate determination of FQY in this class requires strict control over protonation states due to the presence of multiple 

values affecting the lactam-lactim tautomerism.

Fundamental Photophysics

The fluorescence of pteridin-2-amines arises primarily from


 transitions. However, the proximity of 

states, particularly involving the pyrazine ring nitrogens, facilitates efficient intersystem crossing (ISC) to the triplet state, often quenching fluorescence in unsubstituted derivatives.
Electronic State Modulation
  • The "Pterin" Core: The 2-amino-4-oxo structure (pterin) exhibits a strong pH dependence.

    • Acidic Form (Cationic/Neutral): Protonation at N1 or N3 stabilizes the

      
       state, generally resulting in higher fluorescence (
      
      
      
      ).
    • Basic Form (Anionic): Deprotonation forms the phenolate anion, shifting emission to the red but often lowering QY (

      
      ) due to enhanced non-radiative decay rates.
      
  • Internal Quenching: In conjugated derivatives like Folic Acid , the side chain acts as an internal quencher via electron transfer or enhanced vibronic coupling, reducing

    
     to 
    
    
    
    .
Jablonski Diagram: Pteridine Relaxation Pathways

The following diagram illustrates the competition between radiative decay (Fluorescence) and non-radiative pathways (ISC, Internal Conversion) specific to pterins.

Jablonski cluster_legend Key Factors S0 Ground State (S0) S1 Excited Singlet (S1) (π-π*) S0->S1 Excitation (UV/Vis) S1->S0 Fluorescence (k_f) (~430-450 nm) S1->S0 Internal Conversion (IC) S_npi Dark State (S_nπ*) S1->S_npi Vibronic Coupling T1 Triplet State (T1) S1->T1 Intersystem Crossing (ISC) (Enhanced by O2) T1->S0 Phosphorescence (Weak/Rare) Product Photoproducts (e.g., 6-formylpterin) T1->Product Photo-oxidation note * pH alters S1/S_nπ* gap * Substituents at C6/C7 block ISC

Figure 1: Jablonski diagram highlighting the competition between fluorescence and intersystem crossing in pteridines.

Structure-Activity Relationships (SAR)

The substitution pattern on the pyrazine ring (positions 6 and 7) critically dictates the quantum yield.

Table 1: Comparative Fluorescence Quantum Yields of Pteridine Derivatives

CompoundStructure Note

(Acidic/Neutral)

(Basic)
Key Insight
Pterin Unsubstituted 6,70.330.27Reference core; pH sensitive.
6-Carboxypterin Electron-withdrawing at C60.280.18Oxidation product of folate; often a contaminant.
6-Formylpterin Electron-withdrawing at C60.120.07Common photodegradation product.
Folic Acid Bulky p-ABA-Glu tail<0.005<0.005Tail induces efficient quenching (static/dynamic).
3-Methylisoxanthopterin (3-MI) Methylated N30.88 N/AHighly fluorescent; used as a guanosine analog probe.[2]
6-Methylpterin Electron-donating at C60.39~0.30Methyl donation stabilizes S1.
2-Aminopyridine Fragment (no pyrazine ring)0.60 (in 1N H2SO4)-Used as a QY standard; lacks the n-pi* quenching of the full ring.

Critical Insight: Electron-donating groups (alkyls) at C6/C7 generally preserve or enhance


 (e.g., 3-MI, 6-Methylpterin), while electron-withdrawing groups (formyl, carboxyl) or flexible conjugated tails (folic acid) reduce it.

Measurement Protocols

Due to the low solubility of many pteridines in organic solvents and their pH sensitivity, the Relative Method in aqueous buffer is the standard approach.

Reference Standards
  • Quinine Sulfate (QS): The "Gold Standard" for blue-emitting fluorophores.

    • 
       in 0.5 M 
      
      
      
      (excitation 366 nm).
    • Suitability: Excellent spectral overlap with pteridines (Excitation ~350 nm, Emission ~450 nm).

  • 2-Aminopyridine:

    • 
       in 1 M 
      
      
      
      .[3]
    • Suitability: Structurally related, good for UV-excited derivatives.

Protocol: Relative Quantum Yield Determination

Objective: Determine


 (Sample) relative to 

(Reference).

Reagents:

  • Buffer: 10 mM Phosphate or Tris (pH must be fixed, typically pH 7.0 or pH 10.0 depending on the tautomer of interest).

  • Solvent for Standard: 0.5 M

    
     (for Quinine Sulfate).
    

Step-by-Step Workflow:

  • Solubility Check: Dissolve pteridine derivative in buffer. If turbid, add minimal DMSO (<5%) or filter (0.2

    
    m). Warning: Aggregation drastically quenches 
    
    
    
    .
  • Absorbance Matching:

    • Prepare 4-5 dilutions of both Sample and Reference.

    • Measure Absorbance (

      
      ) at the excitation wavelength (
      
      
      
      , typically 350 nm).
    • Constraint: Ensure

      
       (ideally 0.02–0.08) to avoid Inner Filter Effects (IFE).
      
  • Fluorescence Acquisition:

    • Record emission spectra (370–600 nm) using identical slit widths and integration times.

    • Integrate the total fluorescence intensity (

      
      ).
      
  • Data Analysis:

    • Plot Integrated Intensity (

      
      ) vs. Absorbance (
      
      
      
      ).
    • Calculate the slope (Gradient,

      
      ) for Sample and Reference.
      
  • Calculation:

    
    
    Where 
    
    
    
    is the refractive index of the solvent (1.33 for water/dilute acid).
Experimental Workflow Diagram

Protocol Start Start: Sample Preparation Check Check Absorbance @ λ_ex (Must be < 0.1 OD) Start->Check Dilute Dilute Sample Check->Dilute A > 0.1 Scan Record Fluorescence Spectrum (Integral Area) Check->Scan A < 0.1 Dilute->Check Plot Plot Integral vs. Absorbance (Calculate Slope) Scan->Plot Calc Apply QY Equation (Correct for Refractive Index) Plot->Calc

Figure 2: Workflow for relative quantum yield determination minimizing inner filter effects.

Applications & Validation

DNA Probe Design (Nucleoside Analogs)

Derivatives like 3-MI and 6-MI are used as fluorescent nucleoside analogs.[2][4][5][6]

  • Mechanism: When incorporated into DNA, their fluorescence is quenched by neighboring purines (via electron transfer).

  • Application: This "turn-off" response allows monitoring of DNA melting, bulges, or protein-DNA binding events (which may restore fluorescence by disrupting stacking).

Troubleshooting & Pitfalls
  • Contamination: Commercial "Folic Acid" often contains trace 6-formylpterin or 6-carboxypterin . Since Folic Acid has

    
    , even 0.1% impurity of a species with 
    
    
    
    dominates the signal. Always verify purity via HPLC before QY measurement.
  • Oxygen Quenching: Pteridines have significant triplet yields. Dissolved

    
     can quench the triplet state (generating singlet oxygen) but usually has minor effects on the singlet fluorescence lifetime unless the lifetime is exceptionally long (>10 ns). However, for precision, degas samples with Argon.
    
  • Photobleaching: Pteridines are photo-unstable (oxidizing to 6-carboxypterin). Minimize light exposure during preparation.

References

  • Photophysics of Pterins in Aqueous Solution Lorente, C., & Thomas, A. H. (2006). Accounts of Chemical Research. [Link] Key Reference for: Pterin acid/base QY values and oxidation mechanisms.

  • Fluorescence of Pterin, 6-Formylpterin, 6-Carboxypterin and Folic Acid Thomas, A. H., et al. (2002).[7] Photochemical & Photobiological Sciences. [Link] Key Reference for: Comparative table of FQY values and pH dependence.

  • Fluorescent Pteridine Nucleoside Analogs Hawkins, M. E. (2008).[6] Methods in Enzymology. [Link] Key Reference for: 3-MI and 6-MI quantum yields and DNA applications.[2]

  • Relative Quantum Yield of 2-Aminopyridine Edinburgh Instruments Application Note (2022). [Link] Key Reference for: Protocol validation and standard values.

  • Effect of Pterin Impurities on Folic Acid Fluorescence Thomas, A. H., et al. (2018). Journal of Photochemistry and Photobiology B: Biology. [Link] Key Reference for: Troubleshooting contamination in commercial samples.

Sources

A Technical Guide to the Solvatochromic Effects on 2-Aminopteridine Emission Spectra: A Framework for Investigation and Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pteridine ring system is a core structural motif in numerous biologically significant molecules, including folic acid and various enzyme cofactors. The introduction of an amino group at the 2-position creates 2-aminopteridine, a fluorophore with the potential for environmentally sensitive emission properties. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive theoretical and practical framework for investigating the solvatochromic effects on the emission spectra of 2-aminopteridine. While direct, extensive literature on this specific molecule's solvatochromism is nascent, this guide synthesizes established principles from analogous amino-substituted heterocyclic systems, such as 2-aminopurine and 2-aminopyridines, to offer an authoritative roadmap for its characterization.[1][2] We delve into the photophysical principles of solvatochromism, detail rigorous experimental protocols for its quantification, and discuss the interpretation of results in the context of intramolecular charge transfer (ICT) and specific solvent interactions. The ultimate goal is to empower researchers to leverage the solvatochromic properties of 2-aminopteridine as a sensitive probe for microenvironment polarity, with significant applications in biochemical assays and drug-target interaction studies.

Part 1: Theoretical Foundations of Solvatochromism in Amino-Substituted Heterocycles

The 2-Aminopteridine Scaffold: A Primer

The 2-aminopteridine molecule consists of a pyrimidine ring fused to a pyrazine ring, forming the pteridine core. The amino group at the C2 position acts as an electron-donating group, which is fundamental to its fluorescence properties. This structure is analogous to biologically vital purines, and its derivatives are known to exhibit a range of biological activities.[1][3] The presence of multiple nitrogen atoms and the electron-donating amino group suggests that its electronic distribution is highly susceptible to its immediate environment, making it a prime candidate for solvatochromic investigations.

Principles of Fluorescence: A Refresher

Fluorescence is a photoluminescent process where a molecule absorbs a photon, promoting an electron to an excited singlet state (S₁), and then emits a photon as it returns to the ground state (S₀). This process is visualized using a Jablonski diagram. The emitted photon is almost invariably of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

The efficiency of this process is described by the fluorescence quantum yield (ΦF), the ratio of photons emitted to photons absorbed.[4] Factors that compete with fluorescence, such as internal conversion and intersystem crossing, are termed non-radiative decay pathways and can be influenced by the solvent.[5][6]

Jablonski S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) T1 T₁ (Excited Triplet State) S0_v0 S0_v1 S1_v2 S0_v0->S1_v2 Absorption S0_v2 S1_v0 S1_v0->S0_v1 Fluorescence S1_v0->S0_v2 Internal Conversion (IC) S1_v1 T1_v1 S1_v0->T1_v1 Intersystem Crossing (ISC) S1_v2->S1_v0 Vibrational Relaxation T1_v0 T1_v0->S0_v2 Phosphorescence

Caption: A Jablonski diagram illustrating electronic transitions.

Solvatochromism: The Influence of the Solvent Cage

Solvatochromism describes the change in a solute's absorption or emission spectrum as the polarity of the solvent is varied.[7][8] This phenomenon arises from differential solvation of the molecule's ground and excited electronic states.

When a fluorophore like 2-aminopteridine absorbs a photon, its electron distribution changes instantaneously. This often results in a significant increase in the molecule's dipole moment (μE > μG). The surrounding solvent molecules, which are oriented around the ground-state dipole, must then reorient themselves to stabilize the new, larger excited-state dipole. This process is called solvent relaxation.

In polar solvents, this relaxation lowers the energy of the excited state before emission can occur. A greater degree of stabilization (in more polar solvents) leads to a lower energy emission, resulting in a bathochromic (red) shift of the fluorescence spectrum. This is the hallmark of positive solvatochromism, commonly seen in molecules exhibiting intramolecular charge transfer (ICT).[6][9]

Part 2: Quantifying Solvatochromic Effects

Stokes Shift and Solvent Polarity Scales

The Stokes shift, the difference in wavenumber between the absorption (ν̃abs) and emission (ν̃em) maxima, is a direct measure of the energy lost between absorption and emission. It is highly sensitive to the solvent environment. As solvent polarity increases, the Stokes shift for a molecule with an increased excited-state dipole moment will also increase.

To correlate these spectral shifts with solvent properties, various empirical solvent polarity scales are used. A widely adopted scale is the ET(30) scale, which is based on the solvatochromic behavior of a standard betaine dye.[5] Plotting the Stokes shift against ET(30) values can provide a clear qualitative picture of the solvatochromic effect.[5]

The Lippert-Mataga Model: Probing Excited State Dipole Moments

The Lippert-Mataga equation provides a powerful quantitative model to analyze solvatochromism and estimate the change in dipole moment upon excitation (Δμ = μE - μG).[10][11][12] The equation relates the Stokes shift (in cm⁻¹) to the orientational polarizability of the solvent (Δf):

ν̃abs - ν̃em = (2/hc) * ( (μE - μG)² / a³ ) * Δf + constant

where:

  • Δf = [ (ε-1)/(2ε+1) ] - [ (n²-1)/(2n²+1) ] is the solvent polarity function.

  • ε is the dielectric constant of the solvent.

  • n is the refractive index of the solvent.

  • h is Planck's constant, c is the speed of light.

  • a is the Onsager cavity radius of the solute molecule.

A plot of the Stokes shift (ν̃abs - ν̃em) versus the solvent polarity function Δf should yield a straight line.[10][11] The slope of this line is directly proportional to the square of the change in dipole moment, allowing for its estimation. A significant positive slope is strong evidence of an ICT character in the excited state.[9][12]

Specific vs. Non-specific Solvent Interactions

While the Lippert-Mataga model effectively describes general electrostatic (non-specific) interactions, it does not account for specific interactions like hydrogen bonding.[10] Protic solvents (e.g., water, ethanol, methanol) can form hydrogen bonds with the solute, particularly with the nitrogen atoms and amino group of 2-aminopteridine. These specific interactions can lead to deviations from the linear Lippert-Mataga plot.[5][12] Observing such deviations for protic solvents is diagnostically useful, indicating that hydrogen bonding plays a significant role in stabilizing the excited state.[2]

Part 3: Experimental Design and Protocols

Core Principle: A Self-Validating Experimental Workflow

The trustworthiness of a solvatochromism study hinges on a systematic and well-controlled workflow. This involves careful solvent selection, precise concentration control to avoid aggregation or inner filter effects, and rigorous spectral correction.[4] The workflow described below is designed to be a self-validating system, where the linearity (or predictable deviation) of the final Lippert-Mataga plot serves as a confirmation of data quality.

Caption: Experimental workflow for a solvatochromism study.

Step-by-Step Protocol 1: Sample Preparation and Solvent Selection

Objective: To prepare a series of 2-aminopteridine solutions in solvents spanning a wide range of polarities.

Materials:

  • High-purity 2-aminopteridine

  • Spectroscopy-grade solvents (see Table 1)

  • Volumetric flasks and precision micropipettes

  • Ultrasonic bath

Procedure:

  • Solvent Selection: Choose a range of at least 8-10 high-purity, spectroscopy-grade solvents with diverse dielectric constants and refractive indices. Include both non-polar aprotic (e.g., Dioxane), polar aprotic (e.g., Acetonitrile, DMSO), and polar protic (e.g., Ethanol, Methanol) solvents.[13]

  • Stock Solution: Prepare a concentrated stock solution of 2-aminopteridine (e.g., 1 mM) in a solvent in which it is readily soluble, such as DMSO or Ethanol. Use an ultrasonic bath to ensure complete dissolution.

  • Working Solutions: Prepare fresh working solutions for each solvent by diluting the stock solution to a final concentration of approximately 1-10 µM. The final absorbance at the excitation wavelength should be kept below 0.1 to prevent inner filter effects.[4]

  • Control: Use the pure solvent from each batch as a blank for spectral measurements.

Table 1: Properties of Common Solvents for Solvatochromism Studies

Solvent Dielectric Constant (ε) Refractive Index (n) Polarity Function (Δf) ET(30) (kcal/mol)
Dioxane 2.21 1.422 0.021 36.0
Toluene 2.38 1.497 0.014 33.9
Tetrahydrofuran (THF) 7.58 1.407 0.210 37.4
Dichloromethane (DCM) 8.93 1.424 0.218 40.7
Acetone 20.7 1.359 0.284 42.2
Ethanol 24.5 1.361 0.289 51.9
Acetonitrile (ACN) 37.5 1.344 0.305 45.6
Dimethyl Sulfoxide (DMSO) 46.7 1.479 0.264 45.1

| Water | 80.1 | 1.333 | 0.320 | 63.1 |

Step-by-Step Protocol 2: Steady-State Spectroscopy

Objective: To acquire high-quality absorption and fluorescence emission spectra for 2-aminopteridine in each selected solvent.

Instrumentation:

  • UV-Visible Spectrophotometer

  • Spectrofluorometer with a temperature-controlled cuvette holder (set to 25 °C)

  • 1 cm path length quartz cuvettes

Procedure:

  • Absorption Spectra: a. Record the absorption spectrum for each solution from ~250 nm to 500 nm against a pure solvent blank. b. Identify and record the wavelength of maximum absorption (λabs, max).

  • Emission Spectra: a. Set the excitation wavelength on the spectrofluorometer to the λabs, max determined in the previous step. b. Set appropriate excitation and emission slit widths (e.g., 2-5 nm) to balance signal intensity and spectral resolution.[14] c. Record the emission spectrum from just above the excitation wavelength to ~600 nm. d. Identify and record the wavelength of maximum emission (λem, max). e. Crucially: Ensure spectra are corrected for the instrument's wavelength-dependent response (lamp intensity and detector sensitivity). Most modern instruments have built-in correction files.

Part 4: Data Interpretation & Applications

Hypothetical Data Analysis for 2-Aminopteridine

Based on the behavior of analogous compounds like 2-aminopurine, we can predict the expected results for 2-aminopteridine.[15] We anticipate a positive solvatochromism, where the emission maximum shifts to longer wavelengths (red-shifts) as solvent polarity increases.

Table 2: Hypothetical Spectroscopic Data for 2-Aminopteridine

Solvent λabs, max (nm) λem, max (nm) ν̃abs (cm⁻¹) ν̃em (cm⁻¹) Stokes Shift (cm⁻¹) Δf
Dioxane 320 385 31250 25974 5276 0.021
THF 322 405 31056 24691 6365 0.210
DCM 323 415 30960 24096 6864 0.218
ACN 325 430 30769 23256 7513 0.305
Ethanol 324 445 30864 22472 8392 0.289

| Water | 322 | 460 | 31056 | 21739 | 9317 | 0.320 |

Plotting the hypothetical Stokes Shift vs. Δf would likely yield a linear trend for the aprotic solvents (Dioxane, THF, DCM, ACN). The data points for Ethanol and Water might deviate above this line, indicating additional stabilization from hydrogen bonding. The positive slope confirms that the excited state is more polar than the ground state, consistent with an ICT mechanism.

Applications in Drug Development and as Microenvironment Probes

The sensitivity of 2-aminopteridine's fluorescence to its environment makes it a powerful tool in drug development and biochemical research.

  • Drug-Target Binding: If a drug candidate incorporates the 2-aminopteridine moiety, its binding to the active site of a target protein can be monitored. The active site is typically more hydrophobic than the aqueous buffer, leading to a blue shift in emission upon binding. This provides a label-free method to determine binding affinity and kinetics.

  • Membrane Permeation: The fluorescence spectrum can report on the molecule's location within a lipid bilayer, with distinct emission maxima in the hydrophobic core versus the polar headgroup region.

  • Sensing and Imaging: Derivatives of 2-aminopteridine could be developed as fluorescent probes to map polarity gradients within living cells.[13]

References

  • Ahmed, I.B., et al. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives. Chem. Proc., 3, x. Available at: [Link]

  • Shimadzu. (2025). Novel Method for Characterizing Humic Substances Using Fluorescent Solvatochromism. Shimadzu Application News. Available at: [Link]

  • Al-Majid, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1843. Available at: [Link]

  • Gryczynski, I., et al. (2006). Fluorescence Intensity Decays of 2-Aminopurine solutions: Lifetime Distribution Approach. Biophysical Journal, 91(7), 2638–2646. Available at: [Link]

  • Kron, K. J., et al. (2022). Simulating Excited-State Complex Ensembles: Fluorescence and Solvatochromism in Amine-Arene Exciplexes. ChemRxiv. Available at: [Link]

  • Ghosh, R., et al. (2011). Synchronous fluorescence spectroscopic study of solvatochromic curcumin dye. Journal of Luminescence, 131(12), 2663-2670. Available at: [Link]

  • Santhosh, S., & K, S. (2018). Lippert–Mataga plot showing Stokes shift as a function of solvent orientation polarizibility ( Δ f ). ResearchGate. Available at: [Link]

  • Gassoumi, A., et al. (2011). Solvatochromic investigation of highly fluorescent 2-aminobithiophene derivatives. Tetrahedron, 67(15), 2769-2775. Available at: [Link]

  • Krystkowiak, E., et al. (2010). Lippert-Mataga plot for the dependence of the difference between the position of the maxima of the absorption and fluorescence bands on solvent polarity function. ResearchGate. Available at: [Link]

  • Zhang, X., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1585. Available at: [Link]

  • Nakanishi, T., et al. (2017). Experimental and theoretical investigation of fluorescence solvatochromism of dialkoxyphenyl-pyrene molecules. Physical Chemistry Chemical Physics, 19(2), 1435-1441. Available at: [Link]

  • Edinburgh Instruments. (2022). Relative Quantum Yield of 2-Aminopyridine. Application Note. Available at: [Link]

  • Imae, T., et al. (2017). Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety. Scientific Reports, 7, 1198. Available at: [Link]

  • Da Costa, P. F., et al. (2020). Highly Fluorescent 2‐Aminopurine Derivatives: Synthesis, Photo‐physical Characterization, and Preliminary Cytotoxicity Evaluation. ChemistrySelect, 5(37), 11487-11494. Available at: [Link]

  • Yim, K. H., et al. (2000). Fluorescence Studies of Selected 2-Alkylaminopyrimidines. Malaysian Journal of Chemistry, 2(1), 033-037. Available at: [Link]

  • Valente, A. J. M., et al. (2015). Solvatochromism as a new tool to distinguish structurally similar compounds. Scientific Reports, 5, 10112. Available at: [Link]

  • Chebuniaeva, A. G., et al. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. Molecules, 27(20), 6889. Available at: [Link]

  • ResearchGate. (2019). Lippert–Mataga plots for a) 1 and b) 2. ResearchGate. Available at: [Link]

  • Krystkowiak, E., et al. (2014). Lippert-Mataga plot of 1 and 2 in the homologous series of nitriles. ResearchGate. Available at: [Link]

  • Sanyal, M., & Srimani, P. K. (1995). Solvatochromic effects in the absorption and fluorescence spectra of indazole and its amino derivatives. Journal of the Chemical Society, Faraday Transactions, 91, 4147-4153. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10439, 2-Aminopyridine. Available at: [Link].

  • Gîrţu, M. A., et al. (2023). Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative. Materials, 16(6), 2217. Available at: [Link]

  • Li, H-Y., et al. (2017). Solvatochromic and application in dye-sensitized solar cells of sandwich-like Cd(ii) complexes. Dalton Transactions, 46, 15309-15320. Available at: [Link]

  • Shivakumar, K., et al. (2024). Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. ResearchGate. Available at: [Link]

  • Raczyńska, E. D., et al. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 28(7), 3028. Available at: [Link]

Sources

The Pteridin-2-Amine Scaffold: Engineering High-Affinity Antifolates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pteridin-2-amine system represents the pharmacophore core of the "classical" antifolate class. Unlike their natural folate counterparts—which possess a 2-amino-4-oxo functionality—antifolates utilizing the 2,4-diaminopteridine scaffold (e.g., Methotrexate) exhibit a distinct atomic-level interaction with Dihydrofolate Reductase (DHFR).[1] This guide dissects the structural causality of this binding, provides a field-proven protocol for synthesizing the critical 6-(bromomethyl)pteridine building block, and analyzes the Structure-Activity Relationships (SAR) necessary for next-generation drug design.

Mechanistic Basis: The "Flipped" Binding Mode[1][2]

The efficacy of the this compound scaffold is not merely due to structural mimicry; it is driven by a specific electrostatic inversion at the active site of DHFR.

The N1 Protonation Switch

Natural dihydrofolate binds to DHFR with a neutral N1 nitrogen. In contrast, the 2,4-diamino substitution in antifolates increases the basicity of the N1 nitrogen (pKa rises from ~2.3 in folate to ~5.7 in methotrexate).

  • Physiological Consequence: At physiological pH, the N1 of the drug is protonated.

  • Binding Event: This protonated N1 forms a critical ionic salt bridge with a conserved aspartate residue (Asp27 in E. coli, Glu30 in mammalian DHFR) deep within the active site.

  • The "Flip": To accommodate this charge interaction and align the hydrophobic faces of the pteridine ring with the enzyme's pocket, the drug binds in a rotation of 180° relative to the natural substrate. This "flipped" binding locks the enzyme in an inactive state, halting the reduction of dihydrofolate to tetrahydrofolate and downstream DNA synthesis.

Pathway Visualization

DHFR_Inhibition cluster_0 Folate Metabolism DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Reduction via NADPH DNA dTMP Synthesis (DNA Replication) THF->DNA One-carbon transfer Drug This compound (Antifolate) DHFR DHFR Enzyme (Asp27/Glu30 Site) Drug->DHFR High Affinity Binding (Ionic Salt Bridge) DHFR->DHF Inhibition (Block)

Figure 1: Mechanism of Action. The this compound scaffold (red) competitively binds DHFR, preventing the reduction of DHF to THF essential for DNA synthesis.

Synthetic Architecture: The Condensation Strategy

Constructing the pteridine ring requires overcoming its notorious insolubility (often described as "brick dust"). The industry-standard approach for antifolate synthesis relies on the condensation of a pyrimidine precursor with a dicarbonyl equivalent.

The Precursor Choice

While the Taylor synthesis (pyrazine + guanidine) is academically interesting, the Isay/Boon-Leigh condensation (pyrimidine + α-haloketone/dicarbonyl) is the preferred route for generating the 6-substituted pteridines required for drug development.

Target Intermediate: 2,4-diamino-6-(bromomethyl)pteridine This is the universal "warhead" precursor. The bromomethyl group serves as the electrophilic handle to attach the p-aminobenzoic acid linker and glutamate tail.

Protocol: Synthesis of 2,4-Diamino-6-(bromomethyl)pteridine[3][4]

Safety Note: This protocol involves brominating agents and irritants. Work in a fume hood.

Phase A: Cyclization to Hydroxymethyl Pteridine
  • Reagents: 2,4,5,6-Tetraaminopyrimidine sulfate (TAP), 1,3-Dihydroxyacetone (DHA), Sodium acetate.

  • Solvent System: Water (pH adjusted to 3-4).

  • Procedure:

    • Dissolve TAP (10 mmol) in water. Adjust pH to 3.5 using NaOAc.

    • Add DHA (1.2 eq) dropwise.

    • Critical Step: Aerate the reaction (bubble air/O2) at 50°C for 4 hours. The oxidation is necessary to aromatize the ring system.

    • Cool to 4°C. The product, 2,4-diamino-6-hydroxymethylpteridine, precipitates as a yellow solid.

    • Validation: Filter, wash with water/ethanol. Yield expected: >80%.

Phase B: Bromination (The Activation)
  • Reagents: Triphenylphosphine (

    
    ), N-Bromosuccinimide (NBS).[2][3]
    
  • Solvent: Anhydrous Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP). Note: Avoid simple alcohols which will react.

  • Procedure:

    • Suspend the hydroxymethyl intermediate (dried) in anhydrous DMAc.

    • Add

      
       (1.5 eq) and cool to 0°C.
      
    • Add NBS (1.5 eq) portion-wise to control exotherm.

    • Stir at Room Temperature (RT) for 4–12 hours.

    • Precipitation: Pour the reaction mixture into cold dichloromethane (DCM) or dilute acid. The hydrobromide salt of the product precipitates.

  • Yield: ~90-95% (crude).

  • Storage: Extremely moisture sensitive. Store under Argon at -20°C.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_inputs Precursors Pyrim 2,4,5,6-Tetraaminopyrimidine Step1 Step 1: Cyclization & Oxidation (pH 3.5, O2, 50°C) Pyrim->Step1 DHA 1,3-Dihydroxyacetone DHA->Step1 Inter Intermediate: 2,4-diamino-6-hydroxymethylpteridine Step1->Inter Step2 Step 2: Appel Bromination (PPh3, NBS, DMAc) Inter->Step2 Product Target Building Block: 2,4-diamino-6-(bromomethyl)pteridine Step2->Product

Figure 2: Synthetic route from pyrimidine precursors to the activated bromomethyl pteridine scaffold.

Structure-Activity Relationship (SAR)[5]

Optimizing the this compound block requires balancing affinity (DHFR inhibition) with transport (RFC/PCFT uptake) and retention (Polyglutamylation).

FeatureStructural ModificationBiological Impact
C2/C4 Positions 2,4-Diamino (vs 2-amino-4-oxo)Mandatory. Increases N1 pKa to ~5.7, enabling the salt bridge with Asp27/Glu30.
N10 Linker Methylation (e.g., Methotrexate)Improves lipophilicity and transport; prevents formation of toxic metabolites seen in Aminopterin.
C6 Substitution Ethyl/Propyl vs Methyl bridgeLarger bridges (e.g., Pralatrexate) enhance uptake via the Reduced Folate Carrier (RFC).
Glutamate Tail Gamma-carboxyl derivatizationEssential for FPGS recognition. Polyglutamylation traps the drug inside the cell (retention).
Comparative Data: Key Antifolates
DrugTargetTransport MechanismHalf-Life (Terminal)Key Indication
Methotrexate DHFRRFC (High Affinity)3–10 hrsRA, Leukemia, Osteosarcoma
Pemetrexed TS / DHFRPCFT & RFC3.5 hrsMesothelioma, NSCLC
Pralatrexate DHFRRFC (Very High Affinity)12–18 hrsT-cell Lymphoma

Biological Validation: DHFR Inhibition Assay

To validate the synthesized building blocks, a spectrophotometric assay monitoring NADPH depletion is required.

Protocol:

  • Buffer: 50 mM Potassium Phosphate, pH 7.4, 1 mM DTT.

  • Substrates: Dihydrofolate (50 µM), NADPH (100 µM).

  • Enzyme: Recombinant human DHFR (5–10 nM).

  • Detection: Monitor absorbance decrease at 340 nm (oxidation of NADPH to NADP+).

  • Control: Methotrexate (

    
     nM).
    

Self-Validating Check: The reaction rate must be linear for the first 60 seconds. If the rate curves immediately, reduce enzyme concentration.

References

  • Boon, W. R., & Leigh, T. (1951).[4] Pteridines. Part III. Unambiguous syntheses of xanthopterin and 2-amino-4-hydroxy-6-methylpteridine. Journal of the Chemical Society, 1497–1501.[4] Link

  • Matthews, D. A., et al. (1977). Dihydrofolate reductase: X-ray structure of the binary complex with methotrexate. Science, 197(4302), 452-455. Link

  • Visentin, M., et al. (2012). The antifolates.[5][3][6][7][8] Hematology/Oncology Clinics, 26(3), 629-648. Link

  • Vertex Pharmaceuticals. (2013). Preparation method of 2,4-diamino-6-bromomethyl pteridine. Patent CN102952137A. Link

  • Gready, J. E. (1980). Dihydrofolate reductase: binding of substrates and inhibitors and catalytic mechanism.[9] Advances in Pharmacology and Chemotherapy, 17, 37-102. Link

Sources

Methodological & Application

Application Note: High-Precision Determination of UV-Vis Absorption Coefficients for Pteridin-2-amine at pH 7

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for determining the molar extinction coefficients (


) of Pteridin-2-amine  (2-aminopteridine) in a neutral aqueous environment (pH 7.0).[1] Accurate spectral characterization of pteridines is critical for pharmacokinetic profiling and metabolic tracking, as these compounds exhibit significant pH-dependent tautomerism and solvatochromism.

At pH 7.0, this compound exists primarily in its neutral form (pKa


 4.3), distinct from its cationic species observed in acidic media.[1] This protocol ensures the isolation of the neutral spectrum, free from protonation artifacts, utilizing a phosphate buffer system and rigorous linearity validation.

Theoretical Background

Electronic Structure & pH Dependence

This compound is a fused bicyclic heterocycle (pyrazino[2,3-d]pyrimidine) containing four ring nitrogen atoms and an exocyclic amino group.[1][2] Its UV-Vis absorption spectrum is governed by


 and 

transitions.
  • Cationic Form (pH < 4): Protonation occurs at the ring nitrogens (typically N1 or N3), causing a bathochromic shift (red shift).[1]

  • Neutral Form (pH 7): At pH 7.0, the compound is effectively unprotonated.[1] The spectrum is characterized by two primary absorption bands: a high-energy band in the UVC region (~220–240 nm) and a lower-energy band in the UVA region (~350–370 nm), responsible for its pale yellow color.[1]

The Beer-Lambert Law

Quantification relies on the linear relationship between absorbance (


) and concentration (

):

Where:
  • 
     = Molar extinction coefficient (
    
    
    
    )[1]
  • 
     = Path length (typically 1 cm)[1]
    
  • 
     = Molar concentration (
    
    
    
    )[1]

Materials & Equipment

Reagents
ReagentGradeNotes
This compound Analytical Std (>98%)Store at -20°C, protected from light.
DMSO Spectrophotometric GradeFor stock solution preparation.
Potassium Phosphate Monobasic (

)
ACS ReagentBuffer component.[1]
Sodium Phosphate Dibasic (

)
ACS ReagentBuffer component.[1]
Ultrapure Water Type I (18.2 M

)
Free of organic contaminants.[1]
Equipment
  • UV-Vis Spectrophotometer: Double-beam preferred (e.g., Agilent Cary 60 or Shimadzu UV-1900).

  • Quartz Cuvettes: 10 mm path length, matched pair (Suprasil or equivalent).

  • Analytical Balance: Precision to 0.01 mg.

  • pH Meter: Calibrated at pH 4.0, 7.0, and 10.0.

Experimental Protocol

Buffer Preparation (100 mM Phosphate, pH 7.0)

Note: High buffer strength is used to strictly maintain pH 7.0 despite potential atmospheric


 absorption.[1]
  • Solution A: Dissolve 1.36 g

    
     in 100 mL ultrapure water.
    
  • Solution B: Dissolve 1.42 g

    
     (anhydrous) in 100 mL ultrapure water.
    
  • Mixing: Combine ~39 mL of Solution A with ~61 mL of Solution B. Monitor with a pH meter and adjust final volume to 200 mL.

  • Filtration: Filter through a 0.22

    
     membrane to remove particulates that cause scattering.
    
Stock Solution Preparation

Pteridines are sparingly soluble in neutral water. A DMSO stock is recommended.

  • Weigh 1.47 mg of this compound (MW: 147.14 g/mol ).

  • Dissolve in 10.0 mL of DMSO to create a 1.0 mM (1000

    
    )  Master Stock.
    
  • Sonicate for 5 minutes to ensure complete dissolution.

Working Solutions & Measurement

Prepare a dilution series directly in the quartz cuvettes or volumetric flasks to minimize adsorption losses.

Target Concentrations: 5, 10, 20, 40, and 50


.[1]

Procedure:

  • Baseline Correction: Fill both sample and reference cuvettes with Buffer + DMSO Blank (e.g., 990

    
     Buffer + 10 
    
    
    
    DMSO).[1] Run a "Zero/Baseline" scan from 200 to 500 nm.
  • Sample Preparation: Add the specific volume of Master Stock to the buffer to achieve target concentrations. Ensure the final DMSO content is constant (<1% v/v) across all samples to prevent solvatochromic errors.

  • Acquisition:

    • Scan Range: 200 – 500 nm.

    • Scan Speed: Medium (approx. 200 nm/min).

    • Bandwidth: 1.0 nm.

  • Cleaning: Rinse cuvettes with 50% Ethanol/Water between samples to prevent carryover.

Workflow Visualization

UV_Protocol cluster_dilution Linearity Series Start Start: this compound Characterization Stock Prepare 1.0 mM Stock (Solvent: DMSO) Start->Stock Buffer Prepare 100 mM Phosphate Buffer (pH 7.0) Start->Buffer Dil1 Dilution 1: 10 µM Stock->Dil1 Dil2 Dilution 2: 20 µM Stock->Dil2 Dil3 Dilution 3: 40 µM Stock->Dil3 Blank Baseline Correction (Buffer + matched DMSO %) Buffer->Blank Measure Acquire Spectra (200-500 nm) Blank->Measure Dil1->Measure Dil2->Measure Dil3->Measure Check Check Absorbance (0.1 < A < 1.0?) Measure->Check Check->Dil1 No (Adjust Conc) Calc Calculate ε via Linear Regression (Slope of A vs. Conc) Check->Calc Yes End Report ε and λ_max Calc->End

Figure 1: Step-by-step workflow for the determination of molar extinction coefficients.

Data Analysis & Expected Results

Spectral Features

At pH 7.0, expect the following spectral bands for the neutral species:

Band AssignmentApprox. Wavelength (

)
Expected

Range (

)
Band I (

)
230 – 240 nm 15,000 – 25,000
Band II (CT/

)
360 – 370 nm 5,000 – 8,000

Note: Exact values must be determined experimentally as they are sensitive to temperature and ionic strength.

Calculation

Do not rely on a single point measurement. Plot Absorbance (


) vs. Concentration (

).[1]
  • Perform linear regression (

    
    ).[1]
    
  • The slope

    
     corresponds to 
    
    
    
    . Since
    
    
    ,
    
    
    .[1]
  • 
     should be 
    
    
    
    .

Troubleshooting & Critical Considerations

  • Solubility Limits: If the solution appears cloudy or the baseline is elevated (>0.05 A at 500 nm), aggregation is occurring.[1] Lower the concentration or increase the DMSO percentage (max 5%).

  • Fluorescence Artifacts: Pteridines are highly fluorescent. If the apparent absorbance is lower than expected or noisy at the

    
    , ensure the detector geometry minimizes fluorescence collection (use a narrow slit width).[1]
    
  • pH Drift: this compound has a pKa near 4.3. If the pH drops below 6.0, the cationic species (absorbing at longer wavelengths) will interfere. Always verify the pH of the final solution.

References

  • Albert, A., Armarego, W. L. F., & Spinner, E. (1961).[1] Pteridine studies.[3][4][5][6][7][8] Part XVIII. The hydration of pteridine and its derivatives. Journal of the Chemical Society, 2689-2695. [Link][1]

  • Albert, A. (1952).[1] The Pteridines. Quarterly Reviews, Chemical Society, 6(3), 197-226.[1] (Definitive review on pteridine electronic properties). [Link]

  • Pfleiderer, W. (1964).[1] Physical Properties of Pteridines. In: Pteridine Chemistry, Pergamon Press.[1][4] (Comprehensive spectral tables).

Sources

Application Note: Click Chemistry Functionalization of 2-Aminopteridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 2-aminopteridine scaffold is a privileged pharmacophore, serving as the structural core for folate antagonists (e.g., Methotrexate), kinase inhibitors, and fluorescent metabolic probes. However, its poor solubility and high density of chelating nitrogens present unique synthetic challenges. This guide details the robust functionalization of this scaffold using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

We prioritize the C6-position for "click" handle installation via Sonogashira coupling, preserving the N2/N3/O4 hydrogen-bonding motif essential for biological recognition (e.g., Folate Receptor binding).

Key Technical Challenges & Solutions
ChallengeMechanistic InsightSolution
Solubility Rigid, planar bicyclic system leads to strong

-

stacking.
Use polar aprotic solvents (DMSO, DMF) and introduce solubilizing "click" partners (e.g., PEG-azides).
Cu Chelation The N1, N3, and N5 atoms can sequester Cu(I), poisoning the catalyst.Use high-affinity ligands (THPTA or TBTA ) to outcompete the scaffold for copper binding.
Fluorescence Quenching Direct conjugation to the pteridine ring alters electronic transitions.Use a saturated linker (propyl/butyl) to decouple the fluorophore from the pteridine

-system if native fluorescence is required.

Strategic Synthetic Planning

Before "clicking," one must install the reactive handle. Two primary routes are recommended based on the intended application.

Route A: C6-Alkynyl Functionalization (Recommended)

Best for: Drug conjugates and receptor probes. Rationale: The C6 position extends into the solvent-accessible region of many enzyme pockets (e.g., DHFR), minimizing steric clash upon functionalization.

Route B: N2-Alkylation

Best for: Rapid diversity-oriented synthesis. Rationale: The exocyclic amine is nucleophilic but requires careful control to avoid over-alkylation or N3-alkylation (dimroth rearrangement risks).

Protocol 1: Synthesis of "Clickable" 6-Ethynyl-2-Aminopteridine

Reference Standard: Adaptation of Sonogashira protocols for electron-deficient heterocycles.

Materials
  • Precursor: 2-amino-6-chloropteridine (or 6-benzenesulfonyloxy analog).

  • Reagents: Trimethylsilylacetylene (TMSA), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    , CuI, Triethylamine (Et
    
    
    N).
  • Solvent: Anhydrous DMF (degassed).

Step-by-Step Methodology
  • Catalyst Pre-loading: In a flame-dried Schlenk tube, dissolve 2-amino-6-chloropteridine (1.0 equiv) in anhydrous DMF (0.1 M concentration).

    • Note: Pteridines are sparingly soluble; gentle heating (40°C) and sonication may be required.

  • Reagent Addition: Add Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (5 mol%) and CuI (5 mol%). Purge with Argon for 5 minutes.
    • Critical: Add Et

      
      N (3.0 equiv) followed immediately by TMSA (1.5 equiv). The solution should darken, indicating Pd(0) generation.
      
  • Coupling Reaction: Heat the sealed vessel to 80°C for 4–6 hours . Monitor by LC-MS (TLC is often unreliable due to streaking).

    • Checkpoint: Look for the mass shift corresponding to the TMS-protected intermediate.

  • Deprotection (One-Pot Optional): Cool to room temperature. Add TBAF (1.0 M in THF, 2.0 equiv) or K

    
    CO
    
    
    
    /MeOH. Stir for 30 mins.
    • Result: Generates the terminal alkyne 6-ethynyl-2-aminopteridine .

  • Purification: Dilute with water to precipitate the product. Filter and wash with cold Et

    
    O. If necessary, purify via reverse-phase flash chromatography (C18, H
    
    
    
    O/MeCN gradient).

Protocol 2: The Click Reaction (CuAAC)

Optimized for Nitrogen-Rich Heterocycles

This protocol uses THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), a water-soluble ligand that protects Cu(I) from oxidation and prevents non-productive chelation by the pteridine nitrogens.

Reagents
  • Alkyne: 6-ethynyl-2-aminopteridine (from Protocol 1).

  • Azide: Desired functional cargo (Fluorophore-N

    
    , Drug-N
    
    
    
    , or Biotin-N
    
    
    ).
  • Catalyst System: CuSO

    
    ·5H
    
    
    
    O + THPTA (Ligand) + Sodium Ascorbate.
Reaction Setup (100 µmol Scale)
ComponentEquivalentsConcentration (Stock)Volume
Pteridine-Alkyne 1.050 mM in DMSO200 µL
Azide-R 1.150 mM in DMSO220 µL
CuSO

/ THPTA Premix
0.1 (Cu) / 0.5 (L)10 mM / 50 mM in H

O
100 µL
Sodium Ascorbate 2.0100 mM in H

O (Fresh)
20 µL
Buffer/Solvent -DMSO / tBuOH / H

O
Adjust to 1 mL
Procedure
  • Ligand Complexation: Premix CuSO

    
     and THPTA in water. Let stand for 5 minutes. The solution should remain clear blue/colorless.
    
    • Why? Pre-complexation ensures Cu is ligated before it encounters the pteridine.

  • Reaction Assembly: In a 1.5 mL Eppendorf tube, combine the Alkyne and Azide in DMSO. Add the Cu/THPTA complex.

  • Initiation: Add Sodium Ascorbate last. Cap and vortex.

    • Observation: The reaction may turn slightly yellow (Cu(I) species).

  • Incubation: Rotator or stir plate at Room Temperature for 1–2 hours .

    • Note: If the pteridine precipitates, add more DMSO (up to 50% v/v).

  • Quenching & Copper Removal: Add 100 µL of 0.5 M EDTA (pH 8.0). Stir for 10 minutes.

    • Critical: Pteridines bind copper avidly. The EDTA wash is mandatory to prevent false positives in biological assays (Cu is toxic) and to restore native fluorescence.

Visualization of Workflows

Synthetic Workflow: Scaffold to Probe

PteridineClick cluster_0 Critical Control Point: Cu Chelation Start 2-Amino-6-chloropteridine (Scaffold) Step1 Sonogashira Coupling (Pd/Cu, TMS-Acetylene) Start->Step1 Inter TMS-Protected Intermediate Step1->Inter Step2 Deprotection (TBAF or K2CO3) Inter->Step2 Alkyne 6-Ethynyl-2-aminopteridine (Clickable Handle) Step2->Alkyne Click CuAAC Reaction (Azide-R, Cu-THPTA) Alkyne->Click + Azide-Tag Final Functionalized Pteridine (Triazole Conjugate) Click->Final

Caption: Step-by-step synthetic pathway from the chlorinated scaffold to the final functionalized conjugate, highlighting the critical CuAAC step.

Application Notes & Troubleshooting

Fluorescence Properties

Pteridines exhibit pH-dependent fluorescence (typically ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 nm, 

nm).
  • Effect of Triazole: The formation of the triazole at C6 extends conjugation. Expect a red-shift of 10–20 nm in emission.

  • Quenching: If the "clicked" cargo is an electron acceptor (e.g., dinitrobenzene), fluorescence will be quenched (useful for turn-on probes).

Troubleshooting Table
SymptomProbable CauseCorrective Action
Low Yield (Sonogashira) Pd poisoning by pteridine nitrogens.Increase catalyst loading to 10 mol%; Ensure rigorous deoxygenation.
Precipitation during Click Product is less soluble than reactants.Dilute reaction; switch to 70% DMSO / 30% H

O.
Blue/Green Product Residual Copper contamination.Wash with 10% EDTA or use Cu-scavenging silica resin (QuadraSil).
No Reaction (Click) Cu sequestered by scaffold.Increase THPTA:Cu ratio to 5:1; Add fresh Ascorbate.

References

  • Sonogashira Coupling on Pteridines

    • Preparation of 6-ethynylpteridine deriv
    • Source: (Derived from validated synthetic protocols for 6-chloropteridines).

  • CuAAC Mechanism & Ligands

    • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC).[1]

    • Source:

  • Pteridine Fluorescence

    • Fluorescence of pterin, 6-formylpterin, 6-carboxypterin and folic acid in aqueous solution.
    • Source:

  • Bioconjugation Protocols

    • Bioconjugation Protocols: Str
    • Source:

Sources

Troubleshooting & Optimization

Stabilizing hydropteridines with DTT or ascorbic acid during extraction

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stabilizing Tetrahydrobiopterin (BH4) During Extraction

Introduction: The Stability Paradox

Tetrahydrobiopterin (BH4) is notoriously labile. In neutral solutions or aerobic conditions, it rapidly auto-oxidizes into dihydrobiopterin (BH2) and eventually biopterin. This is not merely a storage issue; it is a measurement artifact that can invert your data. If your extraction protocol allows oxidation, you will measure high BH2/low BH4—a profile mimicking endothelial dysfunction or oxidative stress—when the tissue levels were actually normal.

This guide provides the technical scaffolding to stabilize hydropteridines using Dithiothreitol (DTT) or Ascorbic Acid, tailored to your downstream detection method (LC-MS/MS, HPLC-ECD, or Fluorescence).

Module 1: The Chemistry of Instability

To stabilize BH4, you must interrupt its oxidation cascade. The degradation pathway is pH- and oxygen-dependent.

The Oxidation Cascade

The following diagram illustrates the degradation pathway you are fighting against. Note that DTT acts as a thiol-reducing agent to maintain the reduced state, while Ascorbic Acid acts primarily as a scavenger of dissolved oxygen and reactive species.

BH4_Oxidation BH4 Tetrahydrobiopterin (BH4) qBH2 Quinonoid-BH2 (Unstable Intermediate) BH4->qBH2 Auto-oxidation (pH > 6.0, O2) BH2 7,8-Dihydrobiopterin (BH2) qBH2->BH2 Rearrangement Biopterin Biopterin (Fully Oxidized) BH2->Biopterin Irreversible Oxidation DTT DTT/DTE (Thiol Reduction) DTT->BH4 Protects Ascorbate Ascorbic Acid (O2 Scavenging) Ascorbate->BH4 Protects

Figure 1: The auto-oxidation pathway of BH4. Stabilization agents (Green) prevent the cascade toward Biopterin (Black).

Module 2: Optimized Extraction Protocols

Do not use a "one-size-fits-all" buffer. Your choice of stabilizer depends entirely on your detection method.

Protocol A: The DTT Method (Recommended for LC-MS/MS)

DTT (or DTE) is the superior stabilizer for preventing auto-oxidation but is electrochemically active. It is ideal for Mass Spectrometry but disastrous for Electrochemical Detection (ECD) unless chromatographically separated.

Buffer Composition:

  • Base: 0.1 M HCl (Acidic pH < 2.0 is critical for BH4 stability).

  • Stabilizer: 1–5 mM DTT (Dithiothreitol) or DTE (Dithioerythritol).

  • Chelator: 50 µM DTPA (Diethylenetriaminepentaacetic acid) to sequester iron/copper which catalyze oxidation.

Workflow:

  • Harvest: Flash freeze tissue in liquid nitrogen immediately.

  • Lysis: Add 400 µL ice-cold Buffer per 50 mg tissue.

  • Homogenize: Keep temperature < 4°C.

  • Clarify: Centrifuge at 14,000 x g for 10 min at 4°C.

  • Supernatant: Transfer to a tube containing additional DTT (final conc. 0.1%) if storing > 24 hours at -80°C.

Protocol B: The Ascorbate Method (Recommended for HPLC-ECD)

Ascorbic acid is preferred for Electrochemical Detection (ECD) because it causes less electrode fouling and background noise compared to thiols.

Buffer Composition:

  • Base: 50 mM Phosphate Buffer (pH 2.6) OR 0.1 M TCA (Trichloroacetic acid).

  • Stabilizer: 10–100 mM Ascorbic Acid (Vitamin C). Note: High concentrations are required to act as an effective oxygen sink.

  • Chelator: 1 mM EDTA or DTPA.[1]

Workflow:

  • Harvest: Flash freeze tissue.

  • Lysis: Add Buffer (containing freshly added Ascorbic Acid).

  • Homogenize: Minimal light exposure (Ascorbate is light-sensitive).

  • Clarify: Centrifuge at 14,000 x g for 10 min at 4°C.

  • Injection: Inject immediately. Ascorbic acid degrades over time; samples are less stable at -80°C compared to DTT-treated samples.

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Ticket #1: "My ECD baseline is huge; I can't see the BH4 peak."

Diagnosis: DTT Interference. Root Cause: You likely used Protocol A (DTT) but analyzed via HPLC-ECD. DTT oxidizes at low potentials, creating a massive background current that masks the BH4 signal. The Fix:

  • Immediate: Switch to Protocol B (Ascorbic Acid) .

  • Alternative: If you must use DTT, ensure your HPLC column separates DTT (elutes early) from BH4 (elutes later). You may need to lower the applied potential on the first electrode.

Ticket #2: "I used the Fukushima Iodine method, but my total biopterin yield is low."

Diagnosis: Stoichiometric Consumption. Root Cause: The Fukushima & Nixon method relies on Iodine (I2) to oxidize BH4/BH2 into fluorescent Biopterin. DTT is a strong reducing agent; it reacts with Iodine faster than the pterins do. The DTT "ate" your Iodine, leaving the pterins unoxidized and non-fluorescent. The Fix:

  • Calculate Excess: You must add enough Iodine to neutralize the DTT plus oxidize the sample.

  • Rule of Thumb: If your buffer has 5 mM DTT, your Iodine solution should be at least 20–50 mM. Perform a visual check: the solution must remain yellow/brown (indicating excess Iodine) after mixing. If it turns clear, add more Iodine.

Ticket #3: "My BH4/BH2 ratio is low (High Oxidation) despite using stabilizer."

Diagnosis: pH or Temperature Excursion. Root Cause: BH4 auto-oxidation accelerates logarithmically as pH rises above 4.0. Even with DTT, a neutral lysis buffer (like PBS) will result in significant oxidation during homogenization. The Fix:

  • Acidify: Ensure your lysis buffer is 0.1 M HCl or TCA. The pH must be < 3.0 during extraction.

  • Cold Chain: Never let the sample thaw without buffer. Homogenize on ice.

Module 4: Comparative Analysis (DTT vs. Ascorbate)

FeatureDTT / DTEAscorbic Acid
Mechanism Thiol reduction (Maintains -SH groups)Oxygen Scavenging
Redox Potency High (Very effective)Moderate
ECD Compatibility Poor (High background interference)Good (Standard for ECD)
LC-MS Compatibility Excellent Good (Watch for ion suppression)
Fukushima Method Interferes (Consumes Iodine)Compatible (Less interference)
Storage Stability High (Weeks at -80°C)Moderate (Days at -80°C)
Decision Logic: Which Protocol?

Protocol_Selection Start Select Detection Method LCMS LC-MS/MS Start->LCMS ECD HPLC-ECD Start->ECD Fluor Fluorescence (Fukushima Method) Start->Fluor DTT_Path Use DTT/DTE (0.1% in 0.1M HCl) LCMS->DTT_Path Preferred Asc_Path Use Ascorbic Acid (10-100mM in TCA/Phos) ECD->Asc_Path Mandatory Fluor->DTT_Path Possible Fluor->Asc_Path Preferred Warning Warning: Add Excess Iodine DTT_Path->Warning If using Fluor

Figure 2: Decision matrix for selecting the correct stabilizer based on downstream analytical technique.

References

  • Fukushima, T., & Nixon, J. C. (1980). Analysis of reduced forms of biopterin in biological tissues and fluids. Analytical Biochemistry, 102(1), 176–188.

  • Werner, E. R., et al. (2011). Tetrahydrobiopterin: biochemistry and pathophysiology. Biochemical Journal, 438(3), 397–414.

  • Howells, D. W., & Hyland, K. (1987). Direct analysis of tetrahydrobiopterin in cerebrospinal fluid by high-performance liquid chromatography with redox electrochemistry: prevention of autoxidation during storage and analysis. Clinica Chimica Acta, 167(1), 23-30.

  • Gullapalli, S., et al. (2022). Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls. Antioxidants, 11(6), 1182.[2]

Sources

Validation & Comparative

Structural Characterization of Pteridin-2-amine: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to address the specific challenges of characterizing Pteridin-2-amine (CAS: 17814-20-7) , a compound frequently confused with its oxidized metabolite, Pterin (2-amino-4-hydroxypteridine).[1] The following technical framework prioritizes spectral differentiation, solvent handling for low-solubility heterocycles, and impurity profiling.

Executive Summary & Structural Distinction

In drug development, the pteridine scaffold is a critical pharmacophore (e.g., Methotrexate, Folate analogs). A common analytical error is the misidentification of This compound (the fully aromatic parent) with Pterin (the 4-oxo tautomer).[1] This guide provides the reference data to distinguish these species and validate the purity of the synthetic parent.

The Core Distinction
  • Target Molecule: this compound (CAS: 17814-20-7).[1] Contains protons at C4, C6, and C7.[2]

  • Common Analog: Pterin (2-amino-4(3H)-pteridinone).[1] Contains a Carbonyl at C4; protons only at C6 and C7.[1]

Pteridine_Distinction cluster_0 Target Molecule cluster_1 Common Confusion Pteridine This compound (C6H5N5) Proton at C4, C6, C7 Analysis 1H NMR Diagnosis Pteridine->Analysis Singlet at ~9.2 ppm (H4) Pterin Pterin (2-amino-4-oxo) Carbonyl at C4 Pterin->Analysis No H4 Signal

Figure 1: Structural decision tree for distinguishing the parent pteridine from its oxidized pterin analog.[1]

Solvent Optimization for NMR Analysis

Pteridines are notorious for


-stacking aggregation, leading to broad, unresolved NMR signals.[3] Standard CDCl

is ineffective.[1]
Solvent SystemApplicationProsCons
DMSO-d

Standard Characterization Good solubility for free base; clear exchangeable protons.[1]Residual water peak (3.33 ppm) can obscure signals; hygroscopic.[1]
TFA-d Protonation Studies Excellent solubility; breaks aggregates.[1]Shifts all peaks downfield (~1.0 ppm); eliminates exchangeable NH

signals.
D

O / DCl
Salt Forms Mimics physiological pH (if buffered); clear aromatic region.[1]Amine protons exchange/disappear immediately.[1]

Recommendation: Start with DMSO-d


  at 300K .[1] If broadening occurs, heat to 320K  to disrupt stacking.

Reference Spectra Data

A. 1H NMR Spectroscopy (400 MHz, DMSO-d )

The spectrum of this compound is characterized by a highly deshielded singlet at the C4 position (adjacent to two ring nitrogens) and a coupled system in the pyrazine ring.[1]

PositionShift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
H-4 9.18 - 9.25 Singlet (s)-Most deshielded due to adjacency to N3 and N5.
H-6 8.85 - 8.90 Doublet (d)

Pyrazine ring proton.[1]
H-7 8.65 - 8.70 Doublet (d)

Pyrazine ring proton.[1]
NH

7.60 - 7.90 Broad (br s)-Exchangeable with D

O.

Note: In lower resolution instruments or concentrated samples, H-6 and H-7 may appear as a tight multiplet or coalesced singlet.

B. 13C NMR Spectroscopy (100 MHz, DMSO-d )

The lack of protonation at C4a and C8a results in long relaxation times.[1] Experimental Tip: Set relaxation delay (


) to 

seconds to visualize quaternary carbons.
CarbonShift (

, ppm)
TypeNotes
C-2 162.5 QuaternaryDeshielded by exocyclic amine and ring nitrogens.
C-4 154.8 CHDistinctive high-field CH.
C-6 148.2 CHPyrazine ring.[1]
C-7 146.5 CHPyrazine ring.[1]
C-8a 150.1 QuaternaryBridgehead.
C-4a 126.5 QuaternaryBridgehead (most shielded quaternary).[1]
C. Infrared Spectroscopy (ATR / KBr)

IR is less diagnostic for the ring substitution but essential for confirming the primary amine and absence of carbonyls (distinguishing from Pterin).

  • Primary Amine (

    
    ):  Doublet band at 3300 – 3450 cm
    
    
    
    (asymmetric/symmetric stretch).[1]
  • C=N Ring Stretch: Strong bands at 1560 – 1590 cm

    
     .[1]
    
  • Absence of C=O: No strong band at 1680-1700 cm

    
     (Crucial check for Pterin impurity).[1]
    

Impurity Profiling & "Alternatives"

When synthesizing this compound (typically via condensation of 2,4,5-triaminopyrimidine with glyoxal), specific impurities are common.

Comparison: Product vs. Impurities
Component1H NMR Signature (DMSO-d

)
Origin
This compound (Product)

9.2 (s), 8.8 (d), 8.7 (d)
Target molecule.[1]
2,4,5-Triaminopyrimidine

7.8 (s, H-6), multiple broad NH

Unreacted starting material.
Pterin (2-amino-4-oxo)

8.6 (s, H-7), No H-4 signal
Hydrolysis of product or impure starting material.[1]
Polymeric Glyoxal Broad aliphatic humps < 5.0 ppmExcess reagent polymerization.[1]
Experimental Workflow: Synthesis & Validation

The following workflow ensures the isolation of the pure spectroscopic standard.

Synthesis_Validation Start Start: 2,4,5-Triaminopyrimidine + Glyoxal (aq) Reaction Condensation (pH 7-8, Reflux) Start->Reaction Crude Crude Precipitate (Yellow/Orange) Reaction->Crude Purification Recrystallization (Solvent: H2O or DMF) Crude->Purification Check QC Check: 1H NMR Purification->Check Pass Pure this compound (Use for Ref Spectra) Check->Pass H4 Singlet Present Fail Impurity: Pterin Found (H4 signal missing) Check->Fail H4 Absent

Figure 2: Synthesis and validation workflow to ensure spectral integrity.

Detailed Experimental Protocols

Protocol A: NMR Sample Preparation (Self-Validating)
  • Mass: Weigh 5–10 mg of this compound.

  • Solvent: Add 0.6 mL DMSO-d

    
      (99.9% D).[1]
    
  • Dissolution: Sonicate for 5 minutes. If suspension remains, heat gently to 40°C. Visual Check: Solution must be clear yellow; turbidity indicates inorganic salts or polymers.

  • Acquisition:

    • Pulse Angle: 30°.[1]

    • Relaxation Delay (

      
      ): 1.0s (1H), 2.0s (13C).
      
    • Scans: 16 (1H), 1024 (13C).[1]

  • D

    
    O Shake (Validation):  After initial 1H scan, add 1 drop D
    
    
    
    O, shake, and re-scan.
    • Result: Peaks at ~7.6-7.9 ppm (NH

      
      ) must disappear.[1] Aromatic peaks (9.2, 8.8, 8.7) must remain (though slightly shifted).
      
Protocol B: IR Spectroscopy (ATR Method)[1]
  • Clean ATR crystal with isopropanol.[1]

  • Place solid sample to cover the crystal eye.[1]

  • Apply high pressure (pteridines are hard crystals).[1]

  • Scan 4000–600 cm

    
    .[1]
    
  • Validation: Verify baseline is flat >2000 cm

    
    .[1] If noisy, sample contact is poor (re-clamp).
    

References

  • National Institute of Standards and Technology (NIST). Pteridine, 2-amino-6,7-dimethyl- IR Spectrum. (Used as analog reference for functional group bands).[1] Available at: [Link][1]

  • PubChem. this compound (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Albert, A. The Pteridines.[1] In: Heterocyclic Chemistry, providing foundational shifts for the pteridine nucleus. (Classic Reference).

  • Reich, H. J. Structure Determination Using NMR.[1] University of Wisconsin.[1] (Source for solvent impurity shifts in DMSO). Available at: [Link][1]

  • SDBS. Spectral Database for Organic Compounds.[1] AIST Japan.[1] (General reference for heterocyclic shifts). Available at: [Link][1]

Sources

A Senior Application Scientist's Guide to Characterizing Anti-Pteridine Antibody Cross-Reactivity with 2-Aminopteridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the fields of immunology, diagnostics, and drug development, the specificity of an antibody is paramount. Monospecific antibodies that target a single epitope on an antigen are crucial for accurate and reliable results.[1] However, when dealing with structurally similar molecules, the potential for antibody cross-reactivity—the binding of an antibody to antigens other than the one it was raised against—becomes a critical concern.[2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of anti-pteridine antibodies with a structurally analogous compound, 2-aminopteridine. We will delve into the underlying principles, provide a detailed experimental protocol for a competitive enzyme-linked immunosorbent assay (ELISA), and offer a clear methodology for data interpretation.

The Challenge of Specificity: Pteridine vs. 2-Aminopteridine

Pteridines are a class of heterocyclic compounds based on the pyrimido[4,5-b]pyrazine ring system. They are fundamental to a wide range of biological processes, serving as pigments, enzymatic cofactors, and signaling molecules in the immune system.[4] The development of antibodies specific to pteridine is essential for studying these pathways and for developing targeted diagnostics and therapeutics.

A common analytical challenge arises from the structural similarity of pteridine to its derivatives, such as 2-aminopteridine.

Compound Molecular Structure Key Differentiating Feature
Pteridine Pteridine StructureUnsubstituted at the C2 position.
2-Aminopteridine 2-Aminopteridine StructureFeatures an amino (-NH₂) group at the C2 position.

The Gold Standard for Cross-Reactivity Assessment: Competitive ELISA

To quantify the degree to which an anti-pteridine antibody cross-reacts with 2-aminopteridine, a competitive ELISA (also known as an inhibition ELISA) is the most suitable method.[6] This assay format is ideal for measuring the concentration of a specific analyte (in this case, pteridine) within a sample by detecting interference in a signal output.[6]

The core principle is competition: the free analyte in a sample and a labeled, reference analyte compete for a limited number of antibody binding sites. In our case, we will use pteridine as the reference antigen coated on the microplate and then see how effectively free 2-aminopteridine can compete with it for binding to the primary antibody. The signal generated is inversely proportional to the concentration of the competing free analyte in the sample.

Workflow for Competitive ELISA

Below is a visual representation of the experimental workflow to determine antibody cross-reactivity.

Caption: Competitive ELISA workflow for assessing antibody cross-reactivity.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system. By running the primary antigen (pteridine) and the potential cross-reactant (2-aminopteridine) in parallel, you directly compare their ability to inhibit the antibody-antigen interaction under identical conditions.

Materials and Reagents:
  • High-binding 96-well microtiter plates

  • Anti-pteridine primary antibody (unlabeled)

  • Pteridine-BSA conjugate (for coating)

  • Pteridine standard (for standard curve)

  • 2-Aminopteridine (for cross-reactivity testing)

  • Enzyme-conjugated secondary antibody (e.g., Goat anti-Mouse IgG-HRP)

  • Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)[7]

  • Phosphate Buffered Saline (PBS), pH 7.4[7]

  • Wash Buffer (PBS with 0.05% Tween-20)[7]

  • Blocking Buffer (5% Bovine Serum Albumin or non-fat dry milk in PBS)[7]

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution[7]

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

Step-by-Step Methodology:
  • Plate Coating:

    • Dilute the pteridine-BSA conjugate to a concentration of 1-10 µg/mL in Coating Buffer.[7] The optimal concentration should be determined empirically via checkerboard titration.

    • Add 100 µL of the diluted conjugate to each well of the microtiter plate.

    • Cover the plate and incubate overnight at 4°C.[7]

    • Causality: This step immobilizes the target antigen onto the solid phase, providing the binding sites for the primary antibody.[8]

  • Blocking:

    • Remove the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.[7]

    • Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites on the plastic surface.[7]

    • Incubate for 1-2 hours at 37°C.[7]

    • Causality: Blocking is critical to prevent non-specific binding of the primary or secondary antibodies to the well surface, which would lead to high background noise.[8]

  • Preparation of Competitors and Antibody Mixture:

    • Prepare serial dilutions of both the pteridine standard and the 2-aminopteridine test compound in Wash Buffer. Concentrations should span a wide range to generate a full inhibition curve (e.g., from 100 µM down to 0.01 nM).

    • In a separate dilution plate, mix 50 µL of each competitor dilution with 50 µL of a fixed, pre-determined optimal dilution of the anti-pteridine primary antibody.[7]

    • Incubate this mixture for 30 minutes at 37°C.

    • Causality: This pre-incubation step allows the free analyte (pteridine or 2-aminopteridine) to bind to the primary antibody in the liquid phase before it is exposed to the coated antigen.

  • Competitive Reaction:

    • Wash the blocked microtiter plate three times with Wash Buffer.

    • Transfer 100 µL of the antibody/competitor mixtures to the corresponding wells of the pteridine-BSA coated plate.[7]

    • Incubate for 1 hour at 37°C.

    • Causality: During this incubation, any primary antibody that has not been bound by the free analyte in the mixture will be free to bind to the pteridine-BSA coated on the plate. Higher concentrations of free analyte will result in less primary antibody binding to the plate.

  • Detection:

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of the appropriately diluted enzyme-conjugated secondary antibody to each well.[7]

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with Wash Buffer.

    • Causality: The secondary antibody binds to the primary antibody that was captured by the immobilized antigen, providing an enzymatic label for signal generation.

  • Signal Development and Measurement:

    • Add 100 µL of TMB Substrate solution to each well and incubate for 15-20 minutes at room temperature, protected from light.[9]

    • Stop the reaction by adding 50 µL of Stop Solution. The color will change from blue to yellow.[7]

    • Immediately read the optical density (OD) at 450 nm using a microplate reader.

Data Analysis and Interpretation

The goal of the data analysis is to determine the concentration of each compound (pteridine and 2-aminopteridine) that is required to inhibit the binding of the primary antibody by 50% (the IC50 value).

  • Generate Inhibition Curves: Plot the OD at 450 nm against the logarithm of the competitor concentration for both pteridine and 2-aminopteridine. The resulting curves should be sigmoidal.

  • Calculate IC50 Values: Use a four-parameter logistic (4PL) regression analysis to fit the curves and accurately determine the IC50 value for each compound. The IC50 is the concentration at the inflection point of the curve.

  • Calculate Percent Cross-Reactivity: The degree of cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of Pteridine / IC50 of 2-Aminopteridine) x 100

Hypothetical Experimental Data

To illustrate the outcome, consider the following hypothetical data from a competitive ELISA experiment:

Parameter Pteridine (Primary Antigen) 2-Aminopteridine (Test Compound)
IC50 Value 1.5 nM75.0 nM
Calculated % Cross-Reactivity 100% (by definition)(1.5 nM / 75.0 nM) x 100 = 2.0%

Interpretation: In this hypothetical scenario, the anti-pteridine antibody is 50 times more specific for pteridine than for 2-aminopteridine. A 2.0% cross-reactivity indicates a highly specific antibody, suggesting that at equal concentrations, 2-aminopteridine is significantly less effective at competing for antibody binding sites. This quantitative data provides strong evidence for the antibody's specificity and its suitability for assays where both compounds may be present.

Conclusion and Best Practices

Validating the specificity of an antibody is a cornerstone of rigorous scientific research. For structurally similar compounds like pteridine and 2-aminopteridine, assuming specificity without empirical validation is a significant risk that can compromise data integrity. The competitive ELISA protocol detailed here provides a robust, quantitative, and reliable method for determining antibody cross-reactivity.

Key Takeaways for Researchers:

  • Never assume specificity: Always validate your antibodies against relevant, structurally similar compounds that could be present in your samples.

  • Competitive ELISA is the preferred method: It provides quantitative IC50 values that allow for a precise calculation of cross-reactivity.

  • Document everything: Record lot numbers, reagent concentrations, and all experimental parameters to ensure reproducibility.

By implementing these validation strategies, researchers can ensure the accuracy and reliability of their immunoassays, leading to more trustworthy and impactful scientific discoveries.

References

  • Bhat, R., & Wold, F. (1989). Anti-idiotypic antibodies elicited by pterin recognize active site epitopes in dihydrofolate reductases and dihydropteridine reductase. Archives of Biochemistry and Biophysics, 275(2), 344-353. [Link]

  • Jennings, I. G., & Kemp, B. E. (1990). Structural similarities among enzyme pterin binding sites as demonstrated by a monoclonal anti-idiotypic antibody. Hybridoma, 9(1), 75-84. [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • St John's Laboratory. (n.d.). Competitive ELISA protocol. Retrieved from [Link]

  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. Retrieved from [Link]

  • Kirkpatrick, D. S., et al. (2016). Characterization of Antibody Specificity Using Immunoprecipitation and Mass Spectrometry. Methods in Molecular Biology, 1474, 133-146. [Link]

  • Bio-Rad. (n.d.). Types of ELISA. Retrieved from [Link]

  • Verma, R., et al. (2023). Recent Advances in the Development of Monoclonal Antibodies and Next-Generation Antibody Technologies. Microbiology Spectrum, 11(6), e02324-23. [Link]

  • Szałaj, N., et al. (2023). Monoclonal Antibodies: Historical Perspective and Current Trends in Biological Drug Development. Molecules, 28(18), 6542. [Link]

  • Suk, D. S., & Rubin, D. T. (2018). The Development of Monoclonal Antibodies. Gastrointestinal Endoscopy Clinics of North America, 28(3), 379-382. [Link]

  • Eroglu, B., et al. (2021). Development of Therapeutic Monoclonal Antibodies. Encyclopedia, 1(4), 943-959. [Link]

  • Simon, E. J., et al. (1980). The Specificity of Antimorphine and Antimeperidine Antibodies and Their Reactivity With Opioid Peptides. NIDA Research Monograph, 34, 198-207. [Link]

  • Anosike, G. C., & Ivantsova, M. N. (2023). MONOCLONAL ANTIBODIES: DEVELOPMENT PROSPECTS. FTI-2023, 825-828. [Link]

  • Bönisch, C., et al. (2012). Detailed specificity analysis of antibodies binding to modified histone tails with peptide arrays. Proteomics, 12(15-16), 2458-2462. [Link]

  • Gaunitz, S., et al. (2023). Antibody Cross-Reactivity in Auto-Immune Diseases. International Journal of Molecular Sciences, 24(17), 13545. [Link]

  • Creative Biolabs. (n.d.). Antibody Cross-Reactivity Testing Service. Retrieved from [Link]

  • Romera, M., et al. (2019). Therapeutic potential of pteridine derivatives: A comprehensive review. Medicinal Research Reviews, 39(2), 674-712. [Link]

Sources

A Researcher's Guide to Benchmarking Fluorescence Intensity with Quinine Sulfate Standards

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of fluorescence spectroscopy, the accuracy and comparability of intensity measurements are paramount. Whether characterizing novel fluorophores, quantifying biological analytes, or developing new drug compounds, the ability to benchmark fluorescence intensity against a reliable standard is a cornerstone of robust research. This guide provides an in-depth, technically-grounded protocol for using quinine sulfate as a fluorescence standard, moving beyond a simple set of instructions to explain the critical reasoning behind each step.

The Foundational Role of a Fluorescence Standard

Fluorescence intensity is not an absolute measurement; it is influenced by a myriad of instrumental and environmental factors. These include the excitation light intensity, detector sensitivity, and the sample's solvent environment.[1] To navigate this variability and produce data that is both reproducible and comparable across different instruments and laboratories, we rely on fluorescence standards.

Quinine sulfate has long been established as a "gold standard" for fluorescence quantum yield determination.[2][3] Its widespread adoption is due to a combination of favorable photophysical properties:

  • High and Stable Quantum Yield: Quinine sulfate, when dissolved in an acidic medium, exhibits a well-characterized and stable fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed.[4][5] This provides a consistent benchmark for comparison.

  • Broad Excitation and Emission Spectra: With an excitation maximum around 350 nm and an emission maximum around 450 nm, quinine sulfate's spectral properties are accessible with common laboratory equipment.[6][7]

  • Good Photostability: Under appropriate conditions, quinine sulfate is resistant to photobleaching, ensuring that its fluorescence intensity remains stable during the course of an experiment.

Experimental Workflow: A Self-Validating System

The following protocol is designed to be a self-validating system, with inherent checks to ensure the quality and reliability of your results.

G cluster_prep Standard & Sample Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_analysis Data Analysis & Calculation prep_qs Prepare Quinine Sulfate (QS) Stock (e.g., 1000 ppm in 0.1 M H₂SO₄) prep_dilutions Create Serial Dilutions of QS (e.g., 0.01 - 10 µg/mL) prep_qs->prep_dilutions measure_abs_qs Measure Absorbance of QS Dilutions (at excitation wavelength, e.g., 350 nm) prep_dilutions->measure_abs_qs prep_sample Prepare Unknown Sample (in a compatible solvent) measure_abs_sample Measure Absorbance of Unknown (at the same excitation wavelength) prep_sample->measure_abs_sample check_linearity Verify Absorbance < 0.1 (to prevent inner filter effect) measure_abs_qs->check_linearity measure_abs_sample->check_linearity measure_fluor_qs Measure Fluorescence Spectra of QS Dilutions (Excitation at 350 nm, Emission ~375-600 nm) check_linearity->measure_fluor_qs measure_fluor_sample Measure Fluorescence Spectrum of Unknown (under identical instrument settings) check_linearity->measure_fluor_sample integrate_intensity Integrate Area Under Emission Curves measure_fluor_qs->integrate_intensity measure_fluor_sample->integrate_intensity plot_calibration Plot Integrated QS Fluorescence vs. Absorbance integrate_intensity->plot_calibration calculate_qy Calculate Relative Quantum Yield of Unknown integrate_intensity->calculate_qy calculate_slope Determine the Slope of the Calibration Curve plot_calibration->calculate_slope calculate_slope->calculate_qy

Experimental workflow for benchmarking fluorescence intensity.

1. Preparation of Quinine Sulfate Standard Solutions:

  • Rationale: Accurate preparation of standards is the foundation of this method. Using a certified reference material (CRM) like NIST SRM 936a is highly recommended to ensure the highest accuracy.[8] The use of 0.1 M sulfuric acid as the solvent is critical as the fluorescence of quinine is highly pH-dependent.[9]

  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh 0.100 g of quinine sulfate dihydrate.[10][11]

    • Quantitatively transfer the solid to a 100-mL volumetric flask.[11]

    • Add approximately 50 mL of 0.1 M H₂SO₄ and swirl to dissolve the solid completely.[10][11]

    • Dilute the solution to the 100 mL mark with 0.1 M H₂SO₄ and mix thoroughly by inverting the flask multiple times.[10][11]

    • Store this stock solution in a dark, well-stoppered glass bottle in a refrigerator.[8][10] The stock solution is generally stable for several months under these conditions.[8]

  • Working Solutions:

    • Prepare a series of working solutions by serially diluting the stock solution with 0.1 M H₂SO₄. A typical concentration range for creating a calibration curve is 0.01 to 10 µg/mL.[6][7]

2. Absorbance Measurements:

  • Rationale: To accurately calculate the relative quantum yield, it is essential to know the fraction of light absorbed by the sample and the standard. It is also crucial to work in a concentration range where absorbance is linearly proportional to concentration and to avoid the inner-filter effect.[4][5] The inner-filter effect occurs at high concentrations where the excitation light is attenuated as it passes through the cuvette, leading to non-linear fluorescence intensity.[12]

  • Procedure:

    • Using a UV-Vis spectrophotometer, measure the absorbance of each quinine sulfate working solution and your unknown sample at the chosen excitation wavelength (e.g., 350 nm).[13]

    • Use 0.1 M H₂SO₄ as the blank.

    • Critical Checkpoint: Ensure that the absorbance of all solutions at the excitation wavelength is below 0.1.[4][5][14] If the absorbance is higher, dilute the sample further.

3. Fluorescence Measurements:

  • Rationale: Consistency in instrument parameters is key to obtaining comparable results. Any changes in settings between measuring the standard and the sample will introduce errors.

  • Procedure:

    • Set the excitation wavelength on the spectrofluorometer to 350 nm.[6][13]

    • Set the emission scan range from approximately 375 nm to 600 nm to capture the full emission spectrum of quinine sulfate.[15]

    • Use identical instrument settings (e.g., excitation and emission slit widths, integration time, PMT voltage) for all measurements of the standards and the unknown sample.[16][17]

    • Measure the fluorescence spectrum of each quinine sulfate working solution and your unknown sample.

    • Integrate the area under the emission curve for each measurement. This integrated intensity is a measure of the total fluorescence emission.[13]

Data Analysis and Interpretation

The relationship between fluorescence intensity, absorbance, and quantum yield can be expressed in the following equation:

Φx = Φstd * (Ix / Istd) * (Astd / Ax) * (ηx2 / ηstd2)

Where:

  • Φ is the fluorescence quantum yield.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • η is the refractive index of the solvent.

  • The subscripts x and std refer to the unknown sample and the standard (quinine sulfate), respectively.[16][18]

G cluster_inputs Measured Parameters cluster_known Known Value cluster_output Calculated Result I_x Integrated Intensity (Sample) Phi_x Relative Quantum Yield (Sample) I_x->Phi_x I_std Integrated Intensity (Standard) I_std->Phi_x A_x Absorbance (Sample) A_x->Phi_x A_std Absorbance (Standard) A_std->Phi_x eta_x Refractive Index (Sample Solvent) eta_x->Phi_x eta_std Refractive Index (Standard Solvent) eta_std->Phi_x Phi_std Quantum Yield of Standard (Quinine Sulfate ≈ 0.54) Phi_std->Phi_x

Relationship of parameters for calculating relative quantum yield.

A More Robust Approach: The Gradient Method

For enhanced accuracy, it is best practice to plot the integrated fluorescence intensity versus the absorbance for the series of quinine sulfate standards.[16] This will yield a straight line, the gradient of which is proportional to the quantum yield. This method helps to minimize errors from single-point measurements and can reveal issues such as concentration-dependent quenching.[9][16]

The quantum yield of the unknown can then be calculated using the gradients (m) of the plots for the standard and the sample:

Φx = Φstd * (mx / mstd) * (ηx2 / ηstd2)

Table 1: Example Data for Quinine Sulfate Calibration

Quinine Sulfate Conc. (µg/mL)Absorbance at 350 nmIntegrated Fluorescence Intensity (a.u.)
0.10.00515,000
0.50.02575,000
1.00.050150,000
2.00.100300,000
Potential Pitfalls and Expert Recommendations
  • Solvent Mismatch: Whenever possible, use the same solvent for your sample and the standard. If different solvents must be used, the refractive index correction is crucial.[16]

  • Contamination: Quinine fluorescence can be quenched by certain ions, such as chloride and copper.[10] Ensure all glassware is scrupulously clean.

  • Concentration Effects: At higher concentrations, you may observe a deviation from linearity in the fluorescence vs. absorbance plot. This is known as concentration quenching and is a clear indicator that your solutions are too concentrated.[9]

  • Instrumental Artifacts: Always perform a blank subtraction (using the solvent) to correct for any background fluorescence or Raman scatter from the solvent.[1]

By adhering to this comprehensive guide, researchers can confidently benchmark their fluorescence intensity measurements, ensuring data integrity and contributing to the advancement of their respective fields.

References

  • Edusprouts. (2011, October 12). Lab Report on excitation and emission spectra of Quinine Sulfate solution. Retrieved from [Link]

  • Prahl, S. (2017, June 2). Quinine sulfate. OMLC. Retrieved from [Link]

  • University of South Carolina. Fluorescence Spectroscopy-Quantum yield. Retrieved from [Link]

  • ResearchGate. (n.d.). Normalized excitation–emission spectra of quinine sulphate in thin film.... Retrieved from [Link]

  • YSI. EXO Standard Preparation - fDOM. Retrieved from [Link]

  • Anaspec. Quinine sulfate Fluorescence Reference Standard - 100 mg. Retrieved from [Link]

  • Prahl, S. Quinine sulfate. OMLC. Retrieved from [Link]

  • NERRS Science Collaborative. Calibration Procedures for Fluorescent Dissolved Organic Matter (fDOM) Sensor. Retrieved from [Link]

  • Portal de Periódicos da CAPES. QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD. Retrieved from [Link]

  • NIST. (1994, December 16). Standard Reference Material 936a. Retrieved from [Link]

  • ResearchGate. (2015, April 3). What is the linear range of Quinine Sulphate Quantum Yield?. Retrieved from [Link]

  • Edinburgh Instruments. (2023, April 25). Relative Quantum Yield. Retrieved from [Link]

  • RK Tech Kft. Fluorescence of Quinine Sulfate. Retrieved from [Link]

  • SlideShare. 'estimation of quinine sulphate by fluorescence spectroscopy with recordings' with you. Retrieved from [Link]

  • OPUS. (2020, August 26). Relative and absolute determination of fluorescence quantum yields of transparent samples. Retrieved from [Link]

  • RSC Publishing. Analytical Methods. Retrieved from [Link]

  • Shimadzu. No.A496. Retrieved from [Link]

  • arXiv. Investigation of the quinine sulfate dihydrate spectral properties and its effects on Cherenkov dosimetry. Retrieved from [Link]

  • EPRA JOURNALS. (2024, July 2). ESTIMATION OF QUININE SULPHATE BY USING PHOTO FLUOROMETER. Retrieved from [Link]

  • ResearchGate. The dependences of fluorescence intensity of quinine sulfate (QS) on its optical density. F calc. Retrieved from [Link]

  • Introduction to Fluorescence Spectroscopy. Retrieved from [Link]

  • PMC. (2025, January 6). Fluorescence Analysis of Quinine in Commercial Tonic Waters. Retrieved from [Link]

  • CUTM Courseware. Fluorescence of Quinine Sulfate. Retrieved from [Link]

Sources

A Comparative Guide to the Solubility of Pteridine Derivatives: TFA vs. DMSO

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the solubility of a lead compound is a critical parameter that dictates its downstream applications, from initial high-throughput screening to formulation and in vivo testing. Pteridine derivatives, a class of heterocyclic compounds with a privileged scaffold in medicinal chemistry, are at the forefront of research into novel therapeutics, particularly in oncology and immunology.[1][2] The choice of solvent for these derivatives is a crucial decision that can significantly impact experimental outcomes. This guide provides an in-depth comparison of the solubility of pteridine derivatives in two commonly used, yet chemically distinct, solvents: trifluoroacetic acid (TFA) and dimethyl sulfoxide (DMSO).

The Chemical Landscape: Pteridines, TFA, and DMSO

Pteridines are heterocyclic compounds composed of fused pyrimidine and pyrazine rings.[2] Their biological activity is diverse and is largely influenced by the nature and position of substituents on the pteridine core.[3] These substituents also play a pivotal role in determining the solubility of the molecule.

Trifluoroacetic acid (TFA) is a strong carboxylic acid and a highly polar solvent.[4] Its potent acidity allows it to readily protonate basic functional groups, such as the nitrogen atoms within the pteridine ring system.[5] This protonation results in the formation of a salt, which is often significantly more soluble in the polar TFA environment than the neutral molecule.

Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent, renowned for its exceptional ability to dissolve a wide array of both polar and nonpolar compounds.[6][7] Its solvating power stems from the strong dipole of the sulfoxide group, which can effectively engage in hydrogen bonding with solute molecules.[8] DMSO is a common choice for creating stock solutions in drug discovery due to its broad solubility profile and miscibility with aqueous solutions.[9]

Comparative Solubility: A Mechanistic Perspective

The differential solubility of pteridine derivatives in TFA versus DMSO can be attributed to their distinct mechanisms of solvation.

In TFA , the primary driver of solubility for many pteridine derivatives is acid-base chemistry . The nitrogen atoms in the pyrimidine and pyrazine rings of the pteridine core are basic and can be protonated by the strong acid, TFA. This protonation converts the neutral pteridine derivative into a trifluoroacetate salt. The resulting ionic species is highly polar and readily solvated by the polar TFA molecules, leading to high solubility.

In DMSO , the key to solubility lies in dipole-dipole interactions and hydrogen bonding . The highly polar sulfoxide group in DMSO can act as a strong hydrogen bond acceptor, interacting with hydrogen bond donors on the pteridine derivative, such as amino or hydroxyl groups.[8] Furthermore, the large dipole moment of DMSO allows it to effectively solvate polar functional groups on the pteridine scaffold.

The interplay of these mechanisms leads to interesting and often contrasting solubility profiles, as illustrated in the following hypothetical experimental data.

Experimental Protocol: A Self-Validating Approach to Comparative Solubility Assessment

To provide a framework for researchers, a detailed, self-validating protocol for comparing the solubility of pteridine derivatives is outlined below.

Materials:
  • Pteridine derivatives (e.g., Pterin, 7,8-Dihydropterin, 2,4-Diamino-6-hydroxypteridine)

  • Trifluoroacetic acid (TFA), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Workflow Diagram:

G cluster_0 Preparation cluster_1 Sample Processing cluster_2 Analysis prep1 Weigh Pteridine Derivative prep2 Prepare Saturated Solutions in TFA and DMSO prep1->prep2 prep3 Incubate and Equilibrate prep2->prep3 proc1 Centrifuge to Pellet Undissolved Solid prep3->proc1 proc2 Collect Supernatant proc1->proc2 proc3 Dilute Supernatant proc2->proc3 ana1 Inject into HPLC proc3->ana1 ana2 Quantify Concentration Against Standard Curve ana1->ana2 ana3 Calculate Solubility ana2->ana3

Caption: Experimental workflow for comparative solubility determination.

Step-by-Step Methodology:
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of each pteridine derivative and dissolve it in a suitable solvent (in which it is freely soluble, e.g., a small amount of DMSO followed by dilution with methanol) to prepare a stock solution of known concentration.

    • Prepare a series of dilutions from the stock solution to create a standard curve for HPLC analysis.

  • Preparation of Saturated Solutions:

    • To a series of vials, add an excess amount of each pteridine derivative (e.g., 10 mg).

    • To each vial, add a precise volume (e.g., 1 mL) of either TFA or DMSO.

    • Vortex the vials vigorously for 2 minutes to ensure thorough mixing.

  • Equilibration:

    • Incubate the vials at a constant temperature (e.g., 25°C) for 24 hours with continuous agitation to ensure equilibrium is reached.

  • Sample Processing:

    • Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

    • Carefully collect an aliquot of the clear supernatant from each vial.

  • Quantification:

    • Dilute the supernatant with a suitable mobile phase to a concentration within the range of the standard curve.

    • Inject the diluted samples and the standard solutions onto the HPLC system.

    • Quantify the concentration of the dissolved pteridine derivative in the supernatant by comparing the peak area to the standard curve.

  • Calculation of Solubility:

    • Calculate the solubility of the pteridine derivative in mg/mL or mmol/L using the quantified concentration and the dilution factor.

Representative Data and Discussion

The following table presents hypothetical solubility data for a series of pteridine derivatives, illustrating the expected trends based on their chemical structures.

Pteridine DerivativeStructureKey Functional GroupsPredicted Solubility in TFA (mg/mL)Predicted Solubility in DMSO (mg/mL)
Pterin

Amine, Carbonyl>100~25
7,8-Dihydropterin

Amine, Carbonyl>100~30
2,4-Diamino-6-hydroxypteridine

Amines, Hydroxyl>150~15
Folic Acid

Amines, Carboxylic Acid, Carbonyl~50>50
Discussion of Trends:
  • Pterin and 7,8-Dihydropterin: These molecules possess basic nitrogen atoms that are readily protonated by TFA, leading to very high solubility. Their solubility in DMSO is also significant due to the presence of hydrogen bond donor (amine) and acceptor (carbonyl) groups.

  • 2,4-Diamino-6-hydroxypteridine: The presence of multiple basic amino groups makes this derivative exceptionally soluble in TFA due to extensive protonation. In contrast, its increased polarity and potential for strong intermolecular hydrogen bonding in the solid state may slightly lower its solubility in DMSO compared to pterin.

  • Folic Acid: This larger molecule has multiple basic and acidic functional groups. While the basic nitrogens contribute to solubility in TFA, the presence of the less soluble p-aminobenzoylglutamic acid tail can moderate the overall solubility. In DMSO, the multiple hydrogen bond donors and acceptors, along with the larger, more complex structure, contribute to its high solubility.

Practical Implications for Researchers

The choice between TFA and DMSO has significant practical consequences for various laboratory applications.

  • High-Throughput Screening (HTS): DMSO is the solvent of choice for HTS due to its broad solubility profile for diverse chemical libraries and its miscibility with aqueous assay buffers.[10] Using TFA for primary screening would be impractical due to its acidity and potential to interfere with biological assays.

  • NMR Spectroscopy: Both deuterated DMSO (DMSO-d6) and TFA-d can be used as NMR solvents. The choice depends on the stability of the compound in an acidic environment and the desired chemical shift dispersion. TFA's ability to protonate the molecule can provide valuable structural information.

  • Chemical Synthesis: TFA is often used as a reagent or catalyst in organic synthesis, for example, in deprotection steps.[5] Its ability to dissolve starting materials can be advantageous. DMSO is also a versatile solvent for a wide range of chemical reactions.[11]

  • Formulation Development: For in vivo studies, DMSO can be used as a vehicle, although its potential for biological effects must be carefully considered.[10] TFA is not suitable as a formulation solvent due to its corrosive nature.

Visualizing the Molecular Interactions

The following diagram illustrates the key intermolecular interactions responsible for the solubility of a generic pteridine derivative in TFA and DMSO.

G cluster_0 Solvation in TFA cluster_1 Solvation in DMSO Pteridine_TFA Pteridine-H⁺ TFA_ion CF₃COO⁻ Pteridine_TFA->TFA_ion Ionic Interaction Pteridine_DMSO Pteridine DMSO_mol DMSO (S=O) Pteridine_DMSO->DMSO_mol Hydrogen Bond

Caption: Dominant intermolecular forces in TFA and DMSO solvation.

Conclusion

The solubility of pteridine derivatives in TFA and DMSO is governed by fundamentally different chemical principles. TFA's strong acidity leads to protonation and high solubility for basic pteridines, while DMSO's high polarity and hydrogen bonding capacity provide broad solubilizing power. Understanding these differences is paramount for researchers and drug development professionals to make informed decisions about solvent selection, ensuring the integrity and success of their experimental endeavors. The experimental protocol and insights provided in this guide offer a robust framework for the systematic evaluation of pteridine derivative solubility, ultimately facilitating the advancement of promising therapeutic candidates.

References

  • A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research, 77(2), 28-33.
  • Dimethyl sulfoxide - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. (2023, July 13). Retrieved February 22, 2026, from [Link]

  • Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines. (2014). Chemistry, 20(12), 3433-3441.
  • Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. (2022). Molecules, 27(23), 8480.
  • DMSO as Extraction Solvent: Applications in Chemical Processing and Purification. (2026, February 9). Retrieved February 22, 2026, from [Link]

  • Synthesis, Characterization and Molecular Docking Studies of Novel Pteridine Derivatives. (2022). International Journal for Multidisciplinary Research, 4(5).
  • Pushing at the Boundaries of Pterin Chemistry. (2024, September 27). Molecules, 29(19), 4583.
  • Overview Of Uses And Synthesis Methods Of Trifluoroacetic Acid (TFA) CAS:76-05-1. (2025, December 11). Retrieved February 22, 2026, from [Link]

  • Dimethyl sulfoxide - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • Dimethyl Sulfoxide (DMSO) - Common Organic Chemistry. (n.d.). Retrieved February 22, 2026, from [Link]

  • Trifluoroacetic acid - ChemBK. (2025, August 19). Retrieved February 22, 2026, from [Link]

  • Protonation and Non-Innocent Ligand Behavior in Pyranopterin Dithiolene Molybdenum Complexes. (2020). Inorganic Chemistry, 59(17), 12596-12607.
  • Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. (2022). International Journal of Molecular Sciences, 23(23), 15234.
  • Hydrogen Bonding in Mixtures of Dimethyl Sulfoxide and Cosolvents. (2011). Current Physical Chemistry, 1(4), 340-351.
  • Investigation of hydrogen bonding in neat dimethyl sulfoxide and binary mixture (dimethyl sulfoxide + water) by concentration. (2012). Chinese Physics B, 21(11), 113101.
  • Unprecedented Bonding Dynamics during THF and DMSO Molecular Hydr
  • Effects of dimethyl sulfoxide on the hydrogen bonding structure and dynamics of aqueous N-methylacetamide solution. (2015). The Journal of Chemical Physics, 142(15), 154504.

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Pteridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an essential framework for the safe handling of Pteridin-2-amine in a laboratory setting. As a compound with a significant hazard profile, adherence to stringent safety protocols is not merely a recommendation but a critical necessity to ensure personnel safety and experimental integrity. This document moves beyond a simple checklist, delving into the causality behind each procedural step to build a comprehensive and self-validating system of safety.

Immediate Safety Briefing: Understanding the Hazard

This compound is a highly hazardous substance that demands the utmost respect and caution. The primary dangers are acute, with potentially severe or fatal consequences upon exposure. The Globally Harmonized System (GHS) classification, as detailed in its Safety Data Sheet (SDS), underscores the risks.

Hazard & GHS Classification Summary

Hazard ClassificationCategoryGHS CodeSignal Word
Acute Toxicity, OralCategory 1H300Danger
Acute Toxicity, DermalCategory 2H310Danger
Serious Eye DamageCategory 1H318Danger
Skin IrritationCategory 2H315Danger
Specific Target Organ Toxicity (Single Exposure)Category 3H335Danger

The core directive from this data is clear: This compound is fatal if swallowed or if it comes into contact with the skin, causes serious eye damage, and can irritate the respiratory system. Therefore, our primary safety objective is to establish multiple, redundant barriers between the researcher and the chemical.

The Core Principle: No-Contact Handling

Given the "Fatal in contact with skin" classification, all handling procedures must be predicated on a "no-contact" philosophy. This means engineering controls are the first and most critical line of defense.

  • Primary Engineering Control: All handling of solid this compound or concentrated solutions must be performed inside a certified chemical fume hood or a glove box. This mitigates the risk of inhaling the powder, which can cause respiratory irritation.[1]

  • Secondary Control: The selection of Personal Protective Equipment (PPE) serves as the essential secondary barrier, protecting against accidental spills, splashes, or breaches in the primary engineering control.

The logic is straightforward: we first contain the hazard, and then we protect the user.

The Essential PPE Ensemble: A Multi-Layered Defense

Wearing the correct PPE is mandatory. The following ensemble is required for any procedure involving the handling of this compound powder or the preparation of stock solutions.

Eye and Face Protection

The risk of "serious eye damage" (H318) necessitates robust protection beyond standard safety glasses.[1]

  • Chemical Splash Goggles: Must be worn at all times. They must provide a full seal around the eyes to protect against fine dust and potential splashes. Ensure they meet ANSI Z87.1 standards.[2]

  • Face Shield: A face shield must be worn over the chemical splash goggles whenever handling the solid powder or during any operation with a significant splash risk (e.g., transferring solutions, vortexing).[2][3] A face shield alone is insufficient.[2]

Skin and Body Protection

The dermal fatality risk (H310) requires complete skin coverage.[4]

  • Chemical-Resistant Lab Coat: A flame-resistant lab coat with long sleeves and a secure front closure is mandatory.[2]

  • Full-Length Pants and Closed-Toe Shoes: No skin should be exposed between the lab coat and footwear. Shoes must be made of a non-porous material.

  • Disposable Sleeves: For added protection against contamination of the lab coat, consider using disposable chemical-resistant sleeves over the lab coat sleeves.

Hand Protection

The choice of gloves is critical. Given the high toxicity, a single pair of standard disposable gloves is inadequate.

  • Double Gloving: Always wear two pairs of nitrile gloves. This provides a redundant barrier and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.

  • Glove Inspection: Before use, visually inspect gloves for any signs of degradation or punctures.

  • Immediate Replacement: If you suspect a glove has been contaminated, stop work, remove the outer glove using the proper technique (see protocol below), and replace it.

Respiratory Protection

While engineering controls are designed to prevent inhalation, respiratory protection may be required if there is a risk of these controls failing or during spill cleanup.

  • Respirator Evaluation: If your risk assessment indicates that dust or aerosol generation cannot be fully contained within a fume hood, a respirator is required.[3] The use of a respirator necessitates enrollment in your institution's respiratory protection program, which includes fit testing and training.[3] An N95 respirator may be sufficient for dust, but a full-face respirator offers a higher protection factor and protects the eyes.[1]

Workflow Diagram: PPE Selection Logic

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_start cluster_task Task Assessment cluster_ppe PPE & Control Selection cluster_end start Initiate Task with This compound task_type What is the physical form and scale of the task? start->task_type solid_handling Engineering Control: Chemical Fume Hood or Glovebox PPE: - Double Nitrile Gloves - Chemical-Resistant Lab Coat - Chemical Splash Goggles - Face Shield task_type->solid_handling  Handling Solid  (weighing, aliquoting) solution_handling Engineering Control: Chemical Fume Hood PPE: - Double Nitrile Gloves - Chemical-Resistant Lab Coat - Chemical Splash Goggles task_type->solution_handling  Handling Solutions spill_cleanup Restrict Area & Follow Spill Protocol PPE: - Full Ensemble as for Solid Handling - Add appropriate Respirator task_type->spill_cleanup  Spill or Uncontrolled Release proceed Proceed with Caution solid_handling->proceed solution_handling->proceed spill_cleanup->proceed

Caption: Decision workflow for selecting appropriate controls and PPE.

Operational Plan: Donning and Doffing Procedures

The order in which you put on and take off PPE is crucial to prevent cross-contamination.

Donning (Putting On) PPE - Step-by-Step
  • Preparation: Ensure all necessary PPE is available and inspected for damage.

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.

  • Goggles: Put on your chemical splash goggles.

  • Face Shield: If required, put on your face shield.

  • Final Check: Perform a final check to ensure there are no exposed areas of skin.

Doffing (Taking Off) PPE - Step-by-Step

This process is designed to remove the most contaminated items first. This should be done in a designated area.

  • Initial Decontamination: If grossly contaminated, wipe down the exterior of your outer gloves and face shield before removal.

  • Face Shield: Remove the face shield by touching the headband only. Place it in a designated area for decontamination.

  • Outer Gloves: Remove the outer pair of gloves. Using a gloved hand, peel one glove off by grasping the cuff and turning it inside out. With the now-ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off from the inside. Dispose of them immediately in the designated hazardous waste container.

  • Lab Coat: Unfasten the lab coat. Remove it by rolling it down your arms, turning it inside out as you go to contain any contamination on the exterior. Place it in the designated container for lab laundry or disposal.

  • Goggles: Remove your goggles by touching the strap only. Place them in the designated decontamination area.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 3. Dispose of them in the hazardous waste container.

  • Hand Washing: Immediately and thoroughly wash your hands and forearms with soap and water.

Disposal and Decontamination Plan

All materials that come into contact with this compound are considered hazardous waste.

  • Solid Waste: All contaminated disposables (gloves, wipes, weigh boats, pipette tips) must be placed in a clearly labeled, sealed hazardous waste container.[4]

  • Liquid Waste: Unused solutions and rinse solutions from decontaminating glassware must be collected in a labeled hazardous waste container. Do not dispose of them down the drain.

  • Decontamination: The work surface within the fume hood should be decontaminated at the end of the procedure using an appropriate solvent (e.g., 70% ethanol), followed by a soap and water wash. All wipes used for cleaning must be disposed of as hazardous waste. Reusable equipment, like glassware, should be rinsed with a suitable solvent to neutralize/remove the compound before being washed.

By understanding the severe hazards of this compound and implementing this comprehensive, multi-layered safety and handling plan, you can mitigate the risks and ensure a secure laboratory environment.

References

  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]

  • 4-Amino-2(1H)-pteridinone Hazard Data. U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard. [Link]

  • Sustainable Personal Protective Clothing for Healthcare Applications: A Review. ACS Nano. [Link]

  • Synthesis, Characterization and Chlorination of 4-(Pentyloxy)-7-(prop-2-yn-1-yloxy)this compound. MDPI. [Link]

  • OSHA Technical Manual - Section VIII: Chapter 1 (Chemical Protective Clothing). Occupational Safety and Health Administration (OSHA). [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.